Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
Description
Significance of Isobornyl Acrylate (B77674) as a Monomer in Polymer Science Research
The importance of isobornyl acrylate in polymer science stems from the distinct properties it confers to polymeric materials. Its bulky bicyclic structure contributes to high glass transition temperatures (Tg), thermal stability, and chemical resistance in the resulting polymers. The monomer's low viscosity makes it an effective reactive diluent, reducing the viscosity of formulations to improve their processability without compromising the final properties of the cured material. chemicalbook.comliftchem.com
Polymers and copolymers derived from isobornyl acrylate exhibit a favorable balance of properties, including good gloss, hardness, and resistance to abrasion, chemicals, and weathering. chemicalbook.comliftchem.com Furthermore, it demonstrates lower hygroscopicity compared to monomers like methyl methacrylate (B99206). chemicalbook.com These characteristics make it a valuable component in the synthesis of high-performance acrylic resins, UV-curable coatings, inks, and adhesives. chemicalbook.comchemicalbook.comliftchem.com
Overview of Key Research Areas and Methodological Approaches
Academic research on isobornyl acrylate spans several key areas, primarily focusing on its incorporation into various polymer systems to enhance their properties.
A significant area of investigation is its use in photopolymerization , particularly in UV and electron beam (EB) curable formulations. liftchem.comriverlandtrading.com Researchers have studied the kinetics and diffusion behavior of IBOA in these systems, often employing techniques like Fourier transform infrared (FTIR) spectroscopy to monitor the polymerization process. acs.orgnih.govresearchgate.net Studies have shown that the diffusion of IBOA into photopolymerized films is influenced by factors such as the curing conditions, including the presence of oxygen. acs.orgnih.gov
Another major research focus is the development of copolymers . Isobornyl acrylate is often copolymerized with other monomers to tailor the properties of the final material. For instance, statistical, gradient, and block copolymers of isobornyl acrylate and n-butyl acrylate have been synthesized to control the glass transition temperature. d-nb.info Atom Transfer Radical Polymerization (ATRP) is a common technique used to create well-defined block copolymers, such as those combining isobornyl acrylate with acrylic acid to form amphiphilic structures. ugent.bersc.org
The application of isobornyl acrylate in dental composites is also a notable research area. scielo.brscielo.brresearchgate.net Here, it is investigated as a diluent monomer to reduce polymerization shrinkage and improve the durability of dental restorations. scielo.brscielo.brresearchgate.net Studies have compared its performance with traditional diluents like triethylene glycol dimethacrylate (TEGDMA). scielo.brscielo.br
Furthermore, research has explored the use of isobornyl acrylate in creating shape memory polymers (SMPs) . researchgate.netadvancedcarbonscouncil.org By copolymerizing IBOA with other monomers, researchers can create thermo-responsive materials that can be programmed into a temporary shape and recover their original form upon heating. researchgate.net Dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) are key methods for characterizing these SMPs. researchgate.net
Methodological approaches in isobornyl acrylate research are diverse. Synthesis of IBOA itself is typically achieved through the esterification of isoborneol (B83184) with acrylic acid. nbinno.com Polymerization techniques range from conventional free-radical polymerization to more controlled methods like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ugent.beacs.org Characterization of the resulting polymers involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) for structural analysis, gel permeation chromatography (GPC) for molecular weight determination, and various thermal analysis methods (DSC, TGA) to assess thermal properties. d-nb.infougent.be
Historical Context of Isobornyl Acrylate Research Developments
The use of isobornyl acrylate in polymer research has evolved alongside advances in polymerization techniques and the growing demand for high-performance materials. Initially utilized in more traditional applications like coatings and adhesives, the unique properties conferred by its bulky structure led to its exploration in more advanced fields.
The advent of controlled radical polymerization techniques, such as ATRP and RAFT, in the late 20th and early 21st centuries, opened new avenues for isobornyl acrylate research. These methods allowed for the synthesis of well-defined polymer architectures, such as block copolymers with precise control over molecular weight and composition. ugent.bersc.orgacs.org This enabled researchers to create novel materials with tailored properties, for example, amphiphilic block copolymers with pH-responsive behavior. ugent.be
More recently, there has been a growing interest in sustainable and bio-based polymers, which has further influenced research on isobornyl acrylate. advancedcarbonscouncil.org As a monomer that can be derived from renewable resources like turpentine (B1165885) oil, it aligns with the principles of green chemistry. mdpi.com This has spurred research into its use in creating more environmentally friendly materials, including bio-based shape memory polymers for applications in 4D printing. advancedcarbonscouncil.org The continuous development of analytical techniques has also played a crucial role, allowing for a deeper understanding of the structure-property relationships in isobornyl acrylate-based polymers.
Data on Isobornyl Acrylate
Below are tables summarizing key data and research findings related to isobornyl acrylate.
Table 1: Physical and Chemical Properties of Isobornyl Acrylate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₃H₂₀O₂ | sigmaaldrich.comsigmaaldrich.cn |
| Molecular Weight | 208.30 g/mol | sigmaaldrich.comsigmaaldrich.cn |
| Appearance | Clear, colorless liquid | liftchem.com |
| Boiling Point | 119-121 °C at 15 mmHg | sigmaaldrich.comsigmaaldrich.cn |
| Density | 0.986 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.cn |
| Refractive Index | n20/D 1.476 | sigmaaldrich.comsigmaaldrich.cn |
Table 2: Research Findings on Isobornyl Acrylate in Polymer Systems
| Research Area | Key Finding | Analytical Technique(s) Used | Source(s) |
|---|---|---|---|
| Photopolymerization | Diffusion of IBOA into urethane (B1682113) acrylate films is Fickian in oxygen-free conditions but shows anomalous behavior when polymerized in air. | FTIR, XPS | acs.orgnih.gov |
| Copolymerization | The glass transition temperature of statistical copolymers of isobornyl acrylate and n-butyl acrylate can be tuned by adjusting the monomer ratio. | DSC | d-nb.info |
| Dental Composites | Partial or total replacement of TEGDMA with isobornyl methacrylate (a related monomer) can reduce polymerization shrinkage without negatively impacting the degree of conversion or flexural strength. | Confocal Microscopy | scielo.brresearchgate.net |
| Shape Memory Polymers | Increasing the isobornyl acrylate content in copolymers with 2-hydroxy propyl methacrylate improves the shape recovery ratio of the resulting SMPs. | DMA, DSC, FTIR | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5888-33-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1 |
InChI Key |
PSGCQDPCAWOCSH-BOURZNODSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C=C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Other CAS No. |
5888-33-5 |
physical_description |
Pellets or Large Crystals; NKRA; Liquid |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
30323-87-6 |
Synonyms |
isobornyl acrylate |
Origin of Product |
United States |
Synthesis Methodologies for Isobornyl Acrylate
Esterification Reactions for Isobornyl Acrylate (B77674) Production
Esterification represents a fundamental method for the production of isobornyl acrylate. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative. The primary routes involve isoborneol (B83184) as the alcohol precursor, which reacts with acrylic acid or more reactive acrylic acid derivatives to form the target ester.
Synthesis via Isoborneol and Acrylic Acid/Derivatives
Isobornyl acrylate can be synthesized through the direct acid-catalyzed esterification of isoborneol with acrylic acid. A more common laboratory and industrial method involves the reaction of isoborneol with more reactive derivatives of acrylic acid, such as acryloyl chloride. rsc.org One documented synthesis describes reacting isoborneol (or its stereoisomer, borneol) with methacryloyl chloride in dichloromethane, using triethylamine (B128534) as a base to neutralize the hydrochloric acid byproduct. mdpi.com This reaction is typically performed at a low temperature initially (in an ice bath) and then stirred at room temperature for an extended period to ensure completion. mdpi.com
Another approach is the transesterification of an isobornyl precursor. For instance, a two-step, one-pot process can begin with isobornyl acetate (B1210297), which is first hydrolyzed to isoborneol. atamanchemicals.com Subsequently, a transesterification reaction with an acrylic acid ester, such as methyl acrylate, yields isobornyl acrylate. atamanchemicals.comrsc.org
Catalytic Systems in Esterification Processes
The choice of catalyst is critical in the synthesis of isobornyl acrylate, influencing reaction rates, yield, and selectivity. Both heterogeneous and homogeneous catalysts are employed in industrial and laboratory settings.
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. Solid acid catalysts are prominent in this category.
Ion-Exchange Resins : Cationic exchange resins like Amberlyst-15 and Dowex-50-X8 are effective catalysts for the synthesis of isobornyl acrylate. rsc.orgresearchgate.net Amberlyst-15 has been used to catalyze the reaction between camphene (B42988) and acrylic acid in solvent-free systems at mild temperatures (50–80°C), achieving selectivity greater than 92%.
Molecular Sieves (Zeolites) : Zeolites such as ZSM-5, MCM-41, and β-zeolite are used in fixed-bed reactors for the continuous production of isobornyl acrylate from camphene and acrylic acid. google.com These catalysts offer high selectivity and conversion rates under optimized conditions. Their reusability and the reduction of mineral acid waste streams are significant advantages.
Supported Catalysts : Another approach involves supporting a catalytic species on a solid substrate. Activated carbon-supported stannic chloride has been employed as a catalyst for this synthesis. rsc.org
The table below summarizes the performance of various molecular sieve catalysts in the synthesis of isobornyl acrylate from camphene and acrylic acid.
Table 1: Performance of Molecular Sieve Catalysts in Isobornyl Acrylate Synthesis
| Catalyst | Selectivity (%) | Camphene Conversion (%) |
|---|---|---|
| ZSM-5 | 95.7 | 90.6 |
| MCM-41 | 95.3 | 90.8 |
| β-zeolite | 94.1 | 89.2 |
Data sourced from patent CN104529770A.
Homogeneous catalysts operate in the same phase as the reactants, which can lead to high reaction rates and selectivity.
Mineral and Organic Acids : Conventional acids like sulfuric acid and p-toluenesulfonic acid (pTsOH) are used to catalyze the esterification of isoborneol. Research has identified pTsOH as a particularly sustainable catalyst for the esterification of monoterpene alcohols. rsc.org A combination of sulfuric acid and boron trifluoride (BF3) has also been described for the synthesis of acrylate esters. google.com
Lewis Acids : Lewis acids such as ferric chloride (FeCl3) have been shown to be effective, with one study reporting a camphene conversion rate of nearly 99%. revistadechimie.ro
Heteropolyacids : Phosphomolybdic acid has been used as a catalyst for the reaction of camphene with acrylic acid. google.com While it dissolves in the reaction medium, it can be precipitated by adding an alkali, such as potassium hydroxide, after the reaction, which facilitates its removal by filtration. google.com
Reaction Condition Optimization for Isobornyl Acrylate Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of isobornyl acrylate while minimizing side reactions and the need for polymerization inhibitors like hydroquinone. google.com Key parameters include temperature, reactant molar ratio, catalyst dosage, and reaction time. academax.com Innovations in reaction engineering have led to optimized processing conditions that enhance selectivity and reduce energy consumption. congruencemarketinsights.com
Studies focusing on the synthesis from camphene and acrylic acid using solid acid catalysts have provided detailed optimization data. One study identified the order of influence on the yield as catalyst dosage > molar ratio of acrylic acid to camphene > reaction time > reaction temperature. academax.com
The following table presents optimized reaction conditions from different studies for the synthesis of isobornyl acrylate from camphene.
Table 2: Optimized Reaction Conditions for Isobornyl Acrylate Synthesis from Camphene
| Parameter | Study 1 (Self-made Solid Acid) academax.com | Study 2 (Amberlyst 15) researchgate.net |
|---|---|---|
| Acrylic Acid : Camphene Molar Ratio | 1.3 : 1 | 1.3 : 1 |
| Catalyst Dosage | 15.5% (mass fraction) | 12% |
| Reaction Temperature | 61 °C | 60 °C |
| Reaction Time | 7.9 h | Not specified |
| Maximum Yield | 81.3% | 83.3% |
| Selectivity | High purity reported | 94.6% |
For reactions using phosphomolybdic acid, the preferred temperature range is 60°C to 100°C. google.com When using molecular sieves in fixed-bed reactors, the temperature can range from 20°C to 120°C with a catalyst loading of 2–15% of the reaction mass.
Synthesis Pathways from Alternative Precursors (e.g., Camphene)
The most significant alternative pathway to isobornyl acrylate synthesis starts from camphene, a widely available bicyclic monoterpene derived from pine resin. rsc.orgatamanchemicals.com This method involves the direct addition of acrylic acid to camphene, a reaction catalyzed by an acid. rsc.org This route is extensively documented in patent literature and is of major industrial relevance. rsc.orggoogle.com
The reaction proceeds via the acid-catalyzed formation of a carbocation intermediate from camphene, which then rapidly rearranges. revistadechimie.ro This rearranged carbocation subsequently reacts with an acrylic acid molecule to form the isobornyl acrylate ester. revistadechimie.ro A variety of catalysts, as detailed in section 2.1.2, are effective for this transformation, including solid acids like Amberlyst-15 and molecular sieves, as well as homogeneous catalysts like phosphomolybdic acid. researchgate.netgoogle.comacademax.com This process can be carried out in kettle reactors or continuous fixed-bed tube reactors. google.com
Development of Sustainable Synthetic Routes for Isobornyl Acrylate
The increasing demand for environmentally friendly materials has spurred research into sustainable and green synthetic routes for commodity chemicals, including isobornyl acrylate. globalgrowthinsights.com Traditional synthesis methods often rely on strong mineral acids as catalysts, which can lead to corrosion, significant waste generation, and complex purification processes. Modern approaches focus on minimizing environmental impact by utilizing renewable feedstocks, employing reusable catalysts, and developing energy-efficient processes. globalgrowthinsights.comrsc.org Isobornyl acrylate itself is often derived from bio-based sources such as pine resin, making the sustainability of its synthesis pathway a critical focus. rsc.orgacs.org
A significant area of development is the replacement of conventional liquid acid catalysts with solid acid catalysts. These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, reduced equipment corrosion, and minimized waste production. academax.comgoogle.com Research has explored various solid acids for the esterification of camphene with acrylic acid.
One study optimized the synthesis using a self-made solid acid catalyst through response surface methodology. The research identified the catalyst dosage as the most influential factor, followed by the molar ratio of reactants, reaction time, and temperature. academax.com Under optimized conditions, a high yield of isobornyl acrylate was achieved. academax.com Another widely studied solid acid catalyst is Amberlyst 15, a strong acidic cation exchange resin. google.comresearchgate.net Studies have demonstrated its effectiveness in catalyzing the reaction between camphene and acrylic acid, achieving high yields and selectivity under optimized conditions. researchgate.net
The table below summarizes optimized reaction conditions from studies using different solid acid catalysts.
| Catalyst | Reactant Molar Ratio (Acid:Camphene) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Self-made Solid Acid | 1.3:1 | 15.5% (wt. of camphene) | 61 | 7.9 | 81.3 | - | academax.com |
| Amberlyst 15 | 1.3:1 | 12% | 60 | - | 83.3 | 94.6 | researchgate.net |
| Molecular Sieve | - | 2-15% (wt. of solution) | 20-120 | 3-10 | - | up to 95.3 | google.com |
| Activated Carbon-supported SnCl₄ | 1.1-1.4:1 | 8-10% | 40-60 | 6-8 | >83 | >92 | google.com |
Other innovative and green approaches include photocatalysis. A method utilizing UV light to initiate the reaction between camphene and acrylic acid in the presence of a catalyst has been developed. google.com This process is noted for its mild reaction conditions, short duration, and the absence of significant side reactions, which simplifies purification and reduces energy consumption. rsc.orggoogle.com
Transesterification represents another important route. A two-stage, one-pot process starting from isobornyl acetate has been reported. google.com This method involves the initial conversion of isobornyl acetate to isoborneol, followed by a transesterification reaction with an acrylic acid ester like methyl acrylate. rsc.orggoogle.comatamanchemicals.com This approach can be more sustainable as it may proceed under milder conditions and avoids the need to isolate the intermediate product, thereby saving energy and reducing waste. google.com
The use of bio-based feedstocks is central to the green production of isobornyl acrylate. Camphene, a primary raw material, is derived from α-Pinene, a major constituent of turpentine (B1165885) from pine trees. rsc.orgforeverest.net The development of waterborne pressure-sensitive adhesives using partially biobased monomers like isobornyl methacrylate (B99206) (derived from pine resin) and 2-octyl acrylate (from castor oil) via emulsion polymerization highlights an environmentally friendly procedure that reduces volatile organic compounds (VOCs). acs.org
Polymerization Mechanisms and Kinetic Studies of Isobornyl Acrylate
Free Radical Polymerization of Isobornyl Acrylate (B77674)
Free radical polymerization (FRP) is a common method for synthesizing PIBOA. The bulky isobornyl group presents considerable steric hindrance, which significantly influences the propagation and termination rates compared to other acrylate monomers. rsc.org This steric effect is a key factor in the polymerization kinetics and the properties of the final polymer. rsc.org
Kinetic studies of the homopolymerization of isobornyl acrylate often utilize techniques like differential scanning calorimetry (DSC) to obtain isothermal kinetic data. arxiv.org The polymerization rate typically shows a continuous increase from the start of the reaction up to a maximum, a phenomenon attributed to the gel effect, where the termination rate constant decreases as viscosity increases. arxiv.org The total heat of reaction for the homopolymerization of IBOA has been determined to be 54.2 kJ/mol. arxiv.org
The propagation rate coefficient (k_p) is a crucial parameter in these studies. Pulsed laser polymerization coupled with size exclusion chromatography (PLP-SEC) is a highly accurate method for determining absolute k_p values. researchgate.net For isobornyl acrylate, the bulky side group results in a lower propagation rate coefficient compared to many other acrylate monomers. researchgate.net
The choice and concentration of the initiator system are critical in controlling the free radical polymerization of isobornyl acrylate. Both thermal initiators and photoinitiators are commonly employed.
Thermal Initiators : Azo compounds like 2,2′-azobis(2-methylpropionitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO) are frequently used thermal initiators. rsc.orgasianpubs.org The concentration of the initiator directly impacts the polymerization rate; increasing the initiator concentration generally leads to a higher rate of polymerization. asianpubs.orgmdpi.com For instance, in the graft polymerization of IBOA onto cis-polybutadiene, the grafting yield increased with BPO concentration up to a certain point. asianpubs.org However, excessively high initiator concentrations can lead to a decrease in mechanical properties due to the heterogeneity of the resulting polymer network. mdpi.com
Photoinitiators : For photopolymerization, photoinitiators that generate free radicals upon exposure to UV or visible light are essential. nih.govnih.gov The efficiency of a photoinitiator depends on its ability to absorb light at the irradiation wavelength and generate radicals effectively. rsc.org The concentration of the photoinitiator can be increased to overcome oxygen inhibition by producing a larger number of active radical centers. nih.gov
The following table summarizes findings from a study on the effect of initiator concentration on the polymerization of methacrylate (B99206) bone cement, which provides analogous insights into acrylate systems.
Table 1: Influence of Initiator Concentration on Polymerization
| Initiator Concentration (wt. %) | Maximum Polymerization Rate (R_p^max) (1/s) | Time to Reach R_p^max (s) |
|---|---|---|
| 0.25 | ~0.0019 | 1173 |
| 0.50 | 0.00198 | 580 |
Data derived from a study on methacrylate bone cement, illustrating the general principle of initiator concentration effects. mdpi.com
The solvent medium can significantly influence the kinetics of isobornyl acrylate polymerization. While solvent effects on the termination rate constant (k_t) are generally minor in conventional organic solvents, the choice of solvent can affect polymerization rate and polymer properties. rsc.orgnih.gov In the graft polymerization of IBOA onto cis-polybutadiene, toluene (B28343) has been used as a solvent. asianpubs.org For atom transfer radical polymerization (ATRP) of acrylates, less polar solvents like THF have been shown to slow down the monomer-to-polymer conversion rate while enabling better control over the polymerization, resulting in polymers with lower dispersity. nih.gov In contrast, polar solvents like DMF and DMAc can lead to faster polymerization but with higher dispersity, suggesting an increase in termination events. nih.gov
Kinetic modeling studies of the ATRP of IBOA have been conducted to understand the impact of diffusional limitations, which are inherently linked to the viscosity of the solvent and the evolving polymer solution. researchgate.netacs.org
The rate of polymerization for isobornyl acrylate is highly dependent on temperature. Following the Arrhenius equation, an increase in temperature generally leads to a higher polymerization rate by increasing the rate constants for initiation, propagation, and termination. asianpubs.org Studies using pulsed laser polymerization (PLP-SEC) have determined the Arrhenius parameters for the propagation rate coefficient (k_p) of isobornyl acrylate. researchgate.net
Table 2: Arrhenius Parameters for the Propagation Rate Coefficient (k_p) of Isobornyl Acrylate
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (E_A) | 17.0 | kJ mol⁻¹ |
| Arrhenius Factor (log(A)) | 7.05 | L mol⁻¹ s⁻¹ |
Data obtained from high-frequency PLP-SEC studies. researchgate.net
In graft polymerization studies, increasing the temperature was found to increase the grafting yield of IBOA up to a certain point, after which the yield decreased. asianpubs.org This decrease at higher temperatures is attributed to the premature termination of initiating free radicals. asianpubs.org Kinetic modeling of ATRP of IBOA has been successfully performed in a temperature range of 323 to 348 K. acs.org
Oxygen is a potent inhibitor of free radical photopolymerization. nih.gov It reacts with the initiating and propagating radicals to form peroxy radicals, which are much less reactive and either terminate or significantly slow down the polymerization process. nih.govresearchgate.net This effect is particularly pronounced at the surface of the reaction medium where oxygen from the atmosphere can diffuse in. researchgate.netnih.gov
Several strategies can be employed to mitigate oxygen inhibition, including:
Performing the polymerization under an inert atmosphere (e.g., nitrogen). arxiv.org
Increasing the light intensity or photoinitiator concentration to generate radicals at a rate that overwhelms the oxygen inhibition. nih.gov
Adding oxygen scavengers, such as thiols or amines, to the formulation. nih.gov
Kinetic studies have shown that the presence of oxygen leads to a significant decrease in the polymerization rate of isobornyl methacrylate, a closely related monomer. arxiv.org In some cases, this inhibition can lead to complex kinetic profiles, with multiple polymerization waves observed as oxygen is consumed and subsequent initiation processes occur. researchgate.net
Like other acrylate polymerizations, the free radical polymerization of isobornyl acrylate is subject to side reactions such as intramolecular chain transfer (backbiting) and intermolecular chain transfer. rsc.orgrsc.org
Backbiting : This intramolecular process involves the propagating radical abstracting a hydrogen atom from its own polymer backbone, typically via a six-membered transition state (1,5-hydrogen transfer). rsc.org This creates a more stable tertiary mid-chain radical. rsc.org For acrylates, which form less stable secondary propagating radicals, backbiting is a significant reaction pathway. rsc.orgrsc.org However, in the case of IBOA, the steric hindrance from the bulky isobornyl group can hinder the subsequent addition of monomer to these mid-chain radicals, which in turn reduces the formation of short- and long-chain branching. researchgate.net
β-Scission : The tertiary mid-chain radicals formed via backbiting can undergo β-scission, which can slow the polymerization and lead to the formation of macromonomers with terminal double bonds. rsc.orgresearchgate.net These side reactions become more prominent at elevated temperatures. rsc.org
Intermolecular Chain Transfer : This process involves the transfer of a radical from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain. rsc.org This can affect the molecular weight of the resulting polymer.
Kinetic modeling studies for the atom transfer radical polymerization (ATRP) of IBOA have indicated that at temperatures between 323 and 348 K, β-scission reactions are not significant. researchgate.netacs.org Backbiting reactions, however, can cause a slight decrease in the polymerization rate and the level of control, particularly at high monomer conversions. researchgate.netacs.org
Controlled Radical Polymerization of Isobornyl Acrylate
Controlled radical polymerization offers a powerful platform for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. For isobornyl acrylate, these methods allow for precise control over the polymerization process, enabling the creation of advanced materials.
ATRP is a versatile CRP technique that has been successfully applied to the polymerization of isobornyl acrylate to produce a variety of polymer structures, including block copolymers and star-shaped polymers. atamanchemicals.comalfa-chemistry.comnih.gov The fundamental mechanism involves a reversible redox process catalyzed by a transition metal complex, which establishes an equilibrium between active propagating radicals and dormant species. This equilibrium minimizes the concentration of radicals at any given time, thereby suppressing termination reactions.
Detailed kinetic modeling is crucial for understanding and optimizing the ATRP of isobornyl acrylate. acs.orgresearchgate.net A comprehensive kinetic model for the ATRP of iBoA has been developed, incorporating a detailed reaction scheme alongside a systematic approach to handle diffusional limitations. acs.orgresearchgate.net This model has shown good agreement with experimental data for key polymerization outcomes like polymerization rate, average chain length, and polydispersity index. acs.orgresearchgate.net The validation of this model was conducted under a range of conditions, with temperatures from 323 to 348 K and for targeted chain lengths between 50 and 100. acs.orgresearchgate.net
Simulations based on these models are powerful tools for predicting polymer properties and optimizing reaction conditions. scielo.br For instance, kinetic simulations for the ATRP of various monomers have demonstrated a strong dependence of monomer conversion on the concentrations of the initiator and catalyst. scielo.brscielo.br The modeling also accounts for side reactions, such as backbiting and β-scission. In the case of iBoA ATRP under typical conditions, β-scission reactions are considered insignificant. acs.org Backbiting can cause a minor reduction in the polymerization rate and the level of control, but this effect is generally only observed at high conversions. acs.org
The table below summarizes key aspects of a kinetic model developed for the ATRP of isobornyl acrylate. acs.orgresearchgate.net
| Parameter | Description | Finding |
| Temperature Range | The range of temperatures over which the model was validated. | 323 K to 348 K acs.orgresearchgate.net |
| Targeted Chain Length | The degree of polymerization aimed for in the experiments. | 50 to 100 acs.orgresearchgate.net |
| Model Agreement | The model's ability to match experimental results. | Good agreement for polymerization rate, average chain length, and polydispersity index. acs.orgresearchgate.net |
| Side Reactions | The impact of secondary reactions on the polymerization. | βC-scission is insignificant; backbiting has a slight effect only at high conversions. acs.org |
In bulk or solution polymerization at high monomer conversion, the viscosity of the reaction medium increases significantly, leading to diffusional limitations on various reaction steps. Kinetic models for the ATRP of isobornyl acrylate explicitly account for these limitations. acs.orgresearchgate.netugent.be
Termination reactions are subject to diffusional limitations throughout the entire ATRP process. acs.org As the polymer chains grow and the system becomes more viscous, the mobility of macroradicals decreases, reducing the termination rate. Furthermore, at higher conversions, diffusional limitations on the deactivation step also become significant and cannot be neglected. acs.orgugent.be The diffusion coefficients and Williams-Landel-Ferry (WLF) parameters, which are essential for quantifying these effects, have been calculated for poly(isobornyl acrylate) based on rheological measurements. acs.orgresearchgate.net It has been shown that these diffusional limitations are co-determined by the evolving chain length distributions of both the end-chain and mid-chain macromolecular species. acs.org
RAFT polymerization is another powerful CRP technique known for its tolerance to a wide range of monomers and reaction conditions. It has been effectively used for the controlled homopolymerization of isobornyl acrylate and its copolymerization with monomers like styrene (B11656). researchgate.net The process is mediated by a thiocarbonylthio compound, known as a RAFT agent, which reversibly transfers between active and dormant polymer chains. This controlled exchange ensures that most chains grow at a similar rate, leading to polymers with low polydispersity. researchgate.net Studies have confirmed that the RAFT (co)polymerization of isobornyl acrylate proceeds via living chains, evidenced by a linear increase in number-average molecular weight with conversion and low polydispersity indexes. researchgate.net
Emulsion polymerization is an industrially relevant process that is environmentally friendly due to the use of water as the dispersion medium. Combining RAFT with emulsion polymerization allows for the synthesis of well-defined polymers in an aqueous system. Gradient copolymers of n-butyl acrylate (nBA) and isobornyl acrylate (IBA) have been successfully prepared using RAFT emulsion polymerization. figshare.comacs.org These polymerizations were conducted under monomer-starved conditions using a stepwise monomer addition process. figshare.comacs.orgacs.org This method allows for the creation of pre-specified gradient compositions along the polymer chain. figshare.comacs.org
In another approach, a surfactant-free RAFT miniemulsion polymerization was used to develop a smart polyacrylate emulsion. nih.gov This process involved synthesizing an ABC-type triblock copolymer of 2-(methacryloyloxy) ethyl ammonium (B1175870) chloride (MTAC), n-butyl acrylate, and isobornyl acrylate. nih.gov The synthesis utilized a polymerization-induced self-assembly (PISA) technique, where a cationic polymer (PMTAC) served as a macro-RAFT agent. nih.gov
The table below outlines different emulsion RAFT techniques used for isobornyl acrylate copolymers.
| Technique | Monomers | Resulting Structure | Key Feature |
| Stepwise Monomer Addition Emulsion RAFT | n-Butyl Acrylate (nBA), Isobornyl Acrylate (IBA) | Gradient Copolymer | Monomer-starved conditions allow for pre-specified gradient compositions. figshare.comacs.org |
| Surfactant-Free Miniemulsion RAFT (PISA) | 2-(methacryloyloxy) ethyl ammonium chloride (MTAC), n-Butyl Acrylate (nBA), Isobornyl Acrylate (IBA) | ABC Triblock Copolymer | Cationic macro-RAFT agent used to form a raspberry-like morphology with silica (B1680970) particles. nih.gov |
The RAFT process is exceptionally suited for creating complex and structured copolymers containing isobornyl acrylate. By using polymeric RAFT agents (macro-RAFT agents), well-defined block copolymers have been synthesized. researchgate.net
Gradient copolymers of n-butyl acrylate and isobornyl acrylate synthesized via emulsion RAFT exhibit broad glass-transition regions, and the midpoint (Tg) and breadth of this transition can be predetermined by controlling the comonomer feed composition. figshare.comacs.org This allows for fine-tuning the thermal properties of the final material. figshare.comacs.org
Furthermore, RAFT has been employed in the synthesis of ABC-type triblock copolymers and has been combined with click chemistry, such as the ultra-fast RAFT-hetero-Diels-Alder (HDA) conjugation, to produce high molecular weight block copolymers of polystyrene and poly(isobornyl acrylate) under ambient conditions. nih.govqut.edu.au The synthesis of block copolymers where one of the blocks is poly(isobornyl acrylate) has been achieved with various other monomers, demonstrating the versatility of the RAFT technique for creating structured macromolecules. acs.org
Nitroxide-Mediated Polymerization (NMP) of Isobornyl Acrylate
Nitroxide-Mediated Polymerization (NMP) stands out as a robust method for controlled radical polymerization (RDRP), enabling the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. acs.org This technique has been successfully applied to isobornyl acrylate (IBA) using both thermal and photochemical induction methods. acs.orgqut.edu.au The core of NMP involves a reversible termination step between a propagating radical chain and a stable nitroxide radical, establishing a dynamic equilibrium between active macroradicals and dormant macro-alkoxyamine species. rsc.org This process is inherently simple, often requiring just a unimolecular initiator and the monomer. acs.org
Thermally induced NMP of isobornyl acrylate is an effective method for creating well-defined polymers. qut.edu.aursc.org Studies have demonstrated that certain alkoxyamines can efficiently mediate the thermal polymerization of IBA at elevated temperatures, such as 120°C. qut.edu.aursc.org For instance, a specific alkoxyamine initiator (referred to as compound 3 in a study by Morris et al.) afforded poly(isobornyl acrylate) (PiBA) with a number-average molar mass (Mn) of 8,000 g·mol⁻¹ at 41% conversion and a dispersity (Đ) of 1.33 after 1.5 hours. qut.edu.aursc.org
Another approach involves a pre-heating strategy to generate an excess of nitroxide in situ before the addition of the monomer. This technique was applied to the polymerization of isobornyl acrylate using an alkoxyamine known as Grubb's nitroxide, resulting in a reasonably well-controlled polymerization. researchgate.net While the experimental molar mass was higher than the theoretical value, this strategy successfully reduced the dispersity compared to polymerizations without pre-heating. researchgate.net The combination of thermal NMP with other polymerization methods has also been explored to create block copolymers, demonstrating good control over polymer length and a narrow molecular weight distribution for monomers like isobornyl acrylate. acs.orgsci-hub.se
The table below summarizes findings from a study on the thermally induced NMP of isobornyl acrylate.
Table 1: Thermally Induced NMP of Isobornyl Acrylate
| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (g·mol⁻¹) | Dispersity (Đ) | Source |
|---|
Photochemically induced NMP, or photo-NMP, offers spatiotemporal control over the polymerization process by using light to trigger the reaction, often at room temperature. acs.orgresearchgate.net This method relies on an alkoxyamine that undergoes photodissociation into an initiating radical and a stable nitroxide radical upon light exposure. acs.org
The photopolymerization of isobornyl acrylate has been successfully mediated by specific light-sensitive alkoxyamines. qut.edu.aursc.org In one study, an alkoxyamine (referred to as compound 2 ) was used to initiate the photopolymerization of IBA in a Rayonnet reactor. qut.edu.aursc.org The results showed an increase in the number-average molar mass (Mn) with conversion, although the experimental Mn values were higher than the theoretical ones and the dispersity (Đ) also increased with conversion. qut.edu.aursc.org For example, after one minute of UV irradiation, a poly(isobornyl acrylate) (PiBA) macroinitiator was produced with an Mn of 38,400 g·mol⁻¹ at 12% conversion, though with a high dispersity of 2.0. qut.edu.aursc.org The photochemical process for IBA at room temperature can lead to polymer precipitation even at low conversion, which can create an environment of artificially high conversion and promote side reactions. qut.edu.aursc.org
The combination of photochemical and thermal NMP has been utilized to synthesize block copolymers. acs.orgsci-hub.se For example, a thermally polymerized block of styrene can be chain-extended with isobornyl acrylate via photopolymerization to create well-defined block copolymers. sci-hub.se
The data below illustrates the evolution of molar mass and dispersity during the photo-NMP of isobornyl acrylate.
Table 2: Photochemically Induced NMP of Isobornyl Acrylate
| Initiator | Light Source | Time (min) | Conversion (%) | Mₙ (g·mol⁻¹) | Dispersity (Đ) | Source |
|---|---|---|---|---|---|---|
| Alkoxyamine 2 | UV | 1 | 12 | 38,400 | 2.0 | qut.edu.au |
Photopolymerization Studies of Isobornyl Acrylate Systems
Photopolymerization is a technique where light absorption initiates a chain reaction, allowing for rapid polymerization at ambient temperatures. acs.orgwiley-vch.de This method is widely used for acrylate monomers like isobornyl acrylate due to their high reactivity. rsc.orguvebtech.com
The kinetics of photopolymerization for isobornyl acrylate systems have been investigated using various techniques, including real-time Fourier Transform Infrared (FTIR) spectroscopy and photo-differential scanning calorimetry (photo-DSC). rsc.orgresearchgate.netadhesion.kr These studies typically show a characteristic S-shaped conversion-time curve. wiley-vch.de
Under UV irradiation (365 nm at 2 mW/cm²), isobornyl acrylate (IBA) exhibits specific kinetic behavior. rsc.org However, when compared to other monomers like isobornyl methacrylate (IBMA), IBA can show lower polymerization rates. rsc.org The kinetics are also significantly affected by the light source. Curing with broad-spectrum mercury lamps is generally faster than with LED sources, a difference attributed not just to initiation efficiency but also to the lower energy output of LEDs and the significant effects of oxygen inhibition. uvebtech.comradtech.orgradtech.org Formulations containing isobornyl acrylate as a reactive diluent have demonstrated that achieving a tack-free surface cure is more challenging under LED irradiation compared to broadband UV sources. uvebtech.comradtech.org
Kinetic studies using green LED light (530 nm) have also been performed on IBA systems using BODIPY-based photoredox catalysts. researchgate.netethz.ch The polymerization rate and the time to reach high conversion levels were found to be dependent on the specific catalyst structure and the light intensity. researchgate.net
The following table presents kinetic data for the photopolymerization of isobornyl acrylate under different conditions.
Table 3: Kinetic Data for Photopolymerization of Isobornyl Acrylate
| Monomer System | Light Source | Photoinitiator/Catalyst | Key Kinetic Finding | Source |
|---|---|---|---|---|
| Isobornyl Acrylate (IBA) | 365 nm UV | TPO | Slower polymerization rate compared to IBMA | rsc.org |
| Isobornyl Acrylate (IBA) | Green LED (530 nm) | BODIPY derivatives | Rate and conversion depend on catalyst structure and light intensity | researchgate.net |
| Epoxy Diacrylate / IBOA | 385 nm LED | TPO | Tack-free cure difficult to achieve compared to other diluents | uvebtech.com |
The efficiency of isobornyl acrylate photopolymerization is highly dependent on the photoinitiator system (PIS). Photoinitiators are classified as Type I, which undergo cleavage to form radicals, or Type II, which generate radicals through hydrogen abstraction from a co-initiator. ethz.ch
For UV curing, acyl-phosphine oxides (Type I) have been used in IBA formulations. radtech.org When curing an isobornyl acrylate-based coating with an LED system, a phosphine (B1218219) oxide initiator showed a slight advantage in surface cure compared to an imidazole-based system, although neither achieved a full cure under the tested conditions. radtech.org
In the visible light spectrum, multi-component systems are often employed. A three-component system consisting of a fluorone dye, an amine co-initiator, and an onium salt has been used for IBA formulations, achieving fast initial reaction rates with 532 nm light. cmu.edu However, achieving a complete cure with this system in thick films can be challenging. cmu.edu More recently, photoredox catalysts (PRCs) based on boron-dipyrromethene (BODIPY) have been shown to be efficient photosensitizers for the green-light-induced polymerization of isobornyl acrylate. researchgate.netethz.ch These systems, which may include a donor and an acceptor, can achieve high monomer conversion under LED irradiation. researchgate.netethz.ch The efficiency of these BODIPY-based systems is linked to their ability to undergo spin-orbit charge transfer intersystem crossing. researchgate.net
Analyzing monomer conversion is crucial for understanding polymerization kinetics. Real-time FTIR spectroscopy is a common method used to track the disappearance of the acrylate double bond peak as a function of irradiation time, thereby generating conversion-versus-time profiles. wiley-vch.dersc.orgresearchgate.net Studies on isobornyl acrylate have used this technique to compare its reactivity to other monomers and to evaluate the effect of different photoinitiators and light sources. rsc.orgresearchgate.net For example, under specific UV irradiation conditions, the C=C conversion of a formulation containing IBA was monitored to assess its curing profile. rsc.org
Photo-DSC is another technique that measures the heat evolved during the exothermic polymerization reaction, which can be directly related to monomer conversion. wiley-vch.deadhesion.kr This method has been applied to dual-curable adhesives containing isobornyl acrylate to analyze the extent of reaction under different UV doses. adhesion.kr
More advanced techniques like in-situ NMR spectroscopy have been demonstrated for monitoring the bulk photopolymerization of systems including isobornyl methacrylate (IBOMA), a closely related monomer. acs.org This method tracks the disappearance of vinylic proton resonances to determine monomer conversion as a function of light exposure, offering high spectral resolution and rich chemical information. acs.org The diffusion of unreacted isobornyl acrylate monomer into previously cured films, monitored by FTIR, has also been studied to understand its relationship with the network's degree of cure (i.e., final conversion). researchgate.net
Influence of Curing Conditions on Polymerization Behavior
The polymerization behavior of isobornyl acrylate (IBOA), particularly in photocurable systems, is significantly influenced by various curing conditions such as light intensity, exposure time, temperature, and the composition of the formulation. researchgate.netresearchgate.netasianpubs.org These parameters control the kinetics of the reaction, the final monomer conversion, and the ultimate properties of the crosslinked polymer network. researchgate.netadhesion.kr
Key factors influencing the polymerization include:
UV Light Intensity: The intensity of the UV radiation is a primary factor affecting the curing process. researchgate.net Higher UV intensity generally leads to a faster curing speed and a higher degree of monomer conversion. researchgate.net For instance, in one study, increasing the UV light intensity from 30 to 180 mW/cm² enhanced the conversion of acrylate groups from 43% to 93% within the first second of irradiation. mdpi.com Conversely, employing a lower light intensity can result in the formation of a different network structure, characterized by a lower glass-transition temperature (Tg) and yield stress. researchgate.net
Exposure Time: The duration of UV exposure is critical for achieving a fully cured film. researchgate.net The majority of the polymerization reaction occurs at the initial stage of UV exposure. asianpubs.org Research has shown that after an initial rapid conversion, for example within the first 40 seconds, the rate of double bond conversion tends to slow down considerably. asianpubs.org While longer exposure times can increase the final conversion, the improvement is often limited, with the final degree of curing typically falling within a 65–75% range. researchgate.net
Temperature: Temperature plays a variable role depending on the curing system. In some UV curing processes, the ambient temperature of the UV chamber is considered to have a negligible effect on the final cure state. researchgate.net However, in dual-cure systems or thermally initiated polymerizations, temperature is a critical parameter. osti.gov Higher curing temperatures can delay the onset of vitrification (the transformation of the material into a glassy state), which allows the polymer chains greater mobility for a longer duration, thereby enabling a higher final monomer conversion. osti.gov For example, a study on a dual-cure system showed that increasing the temperature from 30°C to 70°C raised the final conversion from 64% to 85%. osti.gov
Formulation Composition: The presence of other components like photoinitiators and reactive diluents significantly impacts curing. The type and concentration of the photoinitiator are crucial factors. researchgate.net Using a combination of photoinitiators that absorb at different wavelengths can enhance the utilization of UV energy and increase the curing speed. asianpubs.org The choice of reactive diluents is also important; the bulky, sterically hindered structure of isobornyl acrylate can lead to a slower reaction speed compared to less hindered monomers like 2-hydroxyethyl methacrylate. asianpubs.org
The following table summarizes the documented effects of various curing conditions on the polymerization of isobornyl acrylate and related acrylic systems.
| Parameter | Condition Variation | Observed Effect on Polymerization | Impact on Final Properties | Citation |
|---|---|---|---|---|
| UV Light Intensity | Low vs. High | Higher intensity leads to faster curing speed and higher conversion rate. | Lower intensity may result in a different network structure with lower Tg and yield stress. | researchgate.net |
| UV Light Intensity | Increase from 30 to 180 mW/cm² | Conversion increased from 43% to 93% in the first second. | Leads to a more completely cured material in a shorter time. | mdpi.com |
| Exposure Time | Increasing Duration (e.g., beyond 40s) | Limited improvement in conversion after the initial rapid phase. | Longer exposure is critical to ensure the film is fully cured, though conversion may plateau. | researchgate.netresearchgate.netasianpubs.org |
| Temperature | 30°C vs. 70°C (Dual-Cure System) | Higher temperature delays vitrification, increasing final conversion from 64% to 85%. | Higher conversion at elevated temperatures leads to a more robust network. | osti.gov |
| Reactive Diluent | IBOA vs. 2-Hydroxyethyl Methacrylate | The larger steric hindrance of IBOA results in a slower curing speed. | Formulation balance is needed to achieve desired flexibility and adhesivity. | asianpubs.org |
Emulsion and Miniemulsion Polymerization of Isobornyl Acrylate
Emulsion and miniemulsion polymerization are heterogeneous techniques used to produce polymer latexes. mdpi.com The high hydrophobicity and glassy nature of poly(isobornyl acrylate) can present challenges for standard emulsion polymerization, sometimes leading to coagulation during the process due to limitations in mass transport. ehu.es Miniemulsion polymerization, however, is often considered a more suitable method for such very hydrophobic monomers. researchgate.net Studies have been conducted to compare the outcomes of both emulsion and miniemulsion polymerization for isobornyl acrylate. acs.orgnih.gov Isobornyl acrylate has also been successfully polymerized in high internal phase emulsions (HIPEs) using photopolymerization techniques. mdpi.com
Nucleation Mechanisms in Emulsion Systems
Particle formation, or nucleation, is the initial and critical stage of emulsion polymerization. The dominant mechanism depends on the specific system (conventional vs. miniemulsion) and the properties of the monomer.
In a conventional emulsion polymerization, two primary nucleation mechanisms are recognized:
Micellar Nucleation: This is often the predominant mechanism for relatively water-insoluble monomers like acrylates. mdpi.comehu.es The process begins with radicals being generated in the aqueous phase. mdpi.com These radicals react with the few monomer molecules dissolved in the water to form short-chain oligomeric radicals. mdpi.com These oligoradicals are then captured by the numerous surfactant micelles that are swollen with monomer, and polymerization continues within these micelles, which then grow into polymer particles. mdpi.commdpi.com
Homogeneous Nucleation: This mechanism involves the polymerization of oligomeric radicals in the aqueous phase until they reach a critical chain length at which they become insoluble and precipitate. mdpi.com These precipitated chains then adsorb surfactant from the aqueous phase to form stable primary particles. mdpi.com This pathway is more common for monomers with relatively higher water solubility. ehu.es
In a miniemulsion polymerization, the nucleation mechanism is fundamentally different. The system is engineered to create very fine and stable monomer droplets (50–500 nm) through high shear and the use of a surfactant and a co-stabilizer. acs.org Due to the extremely large surface area of these droplets, most of the surfactant adsorbs onto their surface, leaving very few or no free micelles in the aqueous phase. acs.orgnih.gov Consequently, particle nucleation occurs predominantly via the entry of radicals directly into these monomer droplets, which effectively act as nano-reactors. researchgate.netacs.org This process is referred to as droplet nucleation . researchgate.net
Monomer Transport Effects Across Aqueous Phases
The transport of monomer from its reservoir to the site of polymerization is a key feature of heterogeneous polymerization.
In conventional emulsion polymerization, the primary loci of polymerization are the growing polymer particles, which are swollen with monomer. mdpi.com The larger monomer droplets (1–10 µm) act as reservoirs. mdpi.com For polymerization to proceed after nucleation, monomer molecules must diffuse from these droplets, transport through the continuous aqueous phase, and enter the growing polymer particles. mdpi.comgoogle.com This mass transfer process is driven by concentration gradients. google.com For highly hydrophobic monomers such as isobornyl acrylate, the low aqueous solubility can make this transport process a rate-limiting step, potentially leading to instability or coagulation. ehu.es However, specific research into the emulsion polymerization of IBOA did not conclusively determine that the process was limited by monomer transport. acs.orgnih.govehu.es
In an ideal miniemulsion polymerization, where nearly all monomer droplets are nucleated over a short period, the issue of monomer transport is largely circumvented. acs.orgnih.gov Since the droplets themselves are the polymerization sites, there is no need for monomer to be transported from a separate reservoir to the growing particles. acs.org However, if droplet nucleation is not complete, monomer transport from the remaining un-initiated droplets to the growing polymer particles can become a significant event, much like in a conventional emulsion system. acs.orgnih.gov To prevent the degradation of the small monomer droplets via Ostwald ripening (the diffusion of monomer from smaller to larger droplets), a co-stabilizer is used. google.com This is a highly water-insoluble compound, such as hexadecane, which is dissolved in the monomer and, due to its very low water solubility, is trapped within the droplets, creating an osmotic pressure that counteracts the Laplace pressure driving Ostwald ripening. google.com
Copolymerization Research Involving Isobornyl Acrylate
Copolymerization with Methacrylonitrile (B127562)
Copolymers of isobornyl acrylate (B77674) (B) and methacrylonitrile (N) have been synthesized through free-radical bulk polymerization. In one study, azobisisobutyronitrile (AIBN) was used as the initiator at 70°C under a nitrogen atmosphere. researchgate.net The compositions of the resulting B/N copolymers were determined using quantitative 13C{1H} NMR spectroscopy. researchgate.net The reactivity ratios for this copolymerization were calculated using both the linear Kelen–Tudos (KT) method and the nonlinear error-in-variable method (EVM). researchgate.net The obtained values were rB = 0.66 ± 0.11 and rN = 1.54 ± 0.22 (KT), and rB = 0.74 and rN = 1.65 (EVM). researchgate.net
Another study investigated the thermal and dielectric properties of copolymers of methacrylonitrile (MAN) and isobornyl acrylate (IBA) synthesized via free radical polymerization in dimethyl formamide (B127407) (DMF). rasayanjournal.co.in The research found that the thermal stability of copolymers containing isobornyl methacrylate (B99206) (IBM) was higher than those with IBA. rasayanjournal.co.in
| Method | rB (Isobornyl Acrylate) | rN (Methacrylonitrile) | Reference |
|---|---|---|---|
| Kelen-Tudos (KT) | 0.66 ± 0.11 | 1.54 ± 0.22 | researchgate.net |
| Error-in-Variable Method (EVM) | 0.74 | 1.65 | researchgate.net |
Copolymerization with Acrylonitrile (B1666552)
The copolymerization of isobornyl acrylate (IBA) with acrylonitrile (AN) has been a subject of multiple studies. Copolymers were synthesized via free radical polymerization in dimethyl formamide (DMF) at 60 ± 1°C with AIBN as the initiator. orientjchem.orgasianpubs.org The monomer reactivity ratios were determined using both the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods, indicating the formation of random copolymers. asianpubs.org It was observed that the reactivity of acrylate towards the acrylonitrile radical was higher than that of methacrylate. asianpubs.org The molecular weights of the copolymers were found to increase with an increasing content of acrylonitrile. asianpubs.org Thermal analysis revealed that the glass transition temperatures of the acrylate copolymers were lower than the corresponding methacrylate copolymers, while the thermal stability of isobornyl methacrylate (IBM) copolymers was greater than that of the IBA copolymers. asianpubs.org Dielectric studies also showed a shift in dielectric loss to higher temperatures for the methacrylate copolymers compared to the acrylate ones. orientjchem.org
Copolymerization with n-Butyl Acrylate
Gradient and statistical copolymers of isobornyl acrylate (IBA) and n-butyl acrylate (nBA) have been synthesized using reversible addition-fragmentation chain transfer (RAFT) emulsion polymerization and atom transfer radical polymerization (ATRP). acs.orgresearchgate.net In the RAFT process, a stepwise monomer addition under monomer-starved conditions was employed to create gradient copolymers with predefined compositions. acs.org The thermal properties of these gradient copolymers showed much broader glass-transition regions compared to their statistical counterparts and the respective homopolymers. acs.org
In studies using ATRP, well-defined statistical, gradient, and block copolymers were prepared to investigate structure-property relationships. researchgate.net The glass transition temperature (Tg) of the statistical copolymers could be tuned by adjusting the monomer feed ratio. researchgate.net While statistical copolymers exhibited a single Tg, block copolymers showed two distinct Tgs, and the gradient copolymer displayed a single, yet very broad, glass transition. researchgate.net
Copolymerization with Methyl Methacrylate
The copolymerization of isobornyl acrylate (B) and methyl methacrylate (M) has been achieved through atom transfer radical polymerization (ATRP). researchgate.net The reaction was conducted at 70°C under a nitrogen atmosphere, using methyl-2-bromopropionate as an initiator and a PMDETA copper complex as the catalyst. researchgate.net The monomer reactivity ratios were determined using the Kelen–Tudos (KT) and the non-linear Error-in-Variable Method (EVM), yielding rB=0.41±0.11, rM=1.11±0.33 (KT) and rB=0.52, rM=1.31 (EVM). researchgate.net Additionally, copolymers of isobornyl methacrylate and methyl methacrylate have been synthesized via aqueous suspension polymerization to explore their potential as heat-resistant optical polymers. researchgate.net
| Method | rB (Isobornyl Acrylate) | rM (Methyl Methacrylate) | Reference |
|---|---|---|---|
| Kelen-Tudos (KT) | 0.41 ± 0.11 | 1.11 ± 0.33 | researchgate.net |
| Error-in-Variable Method (EVM) | 0.52 | 1.31 | researchgate.net |
Copolymerization with Styrene (B11656)
Copolymers of isobornyl acrylate (B or iBoA) and styrene (S) have been prepared using different polymerization techniques. One method involved Atom Transfer Radical Polymerization (ATRP) at 60°C, which yielded reactivity ratios of rB = 0.41 ± 0.08 and rS = 0.92 ± 0.13 using the Kelen-Tudos method, and rB = 0.41 and rS = 0.93 with the error-in-variable method. researchgate.net Another approach utilized stable free-radical polymerization (SFRP), where a controlled polymerization was achieved with up to 50 mol% of isobornyl acrylate in the monomer mixture. tu-clausthal.de For the SFRP method, the estimated copolymerization reactivity ratios were riBoA = 0.81 and rS = 0.67. tu-clausthal.de
| Polymerization Method | Determination Method | rB / riBoA (Isobornyl Acrylate) | rS (Styrene) | Reference |
|---|---|---|---|---|
| ATRP | Kelen-Tudos (KT) | 0.41 ± 0.08 | 0.92 ± 0.13 | researchgate.net |
| ATRP | Error-in-Variable Method (EVM) | 0.41 | 0.93 | researchgate.net |
| SFRP | Estimated | 0.81 | 0.67 | tu-clausthal.de |
Monomer Reactivity Ratios Determination and Analysis
The determination of monomer reactivity ratios is crucial for understanding copolymerization behavior and predicting the final copolymer composition. mdpi.comacs.org Various linear and non-linear methods are employed for this purpose.
For the copolymerization of isobornyl acrylate (B) and methacrylonitrile (N) , the Kelen–Tudos (KT) and error-in-variable (EVM) methods were used. researchgate.net The values rB = 0.66 ± 0.11 and rN = 1.54 ± 0.22 (KT), and rB = 0.74 and rN = 1.65 (EVM) were reported. researchgate.net
In the case of isobornyl acrylate (IBA) and acrylonitrile (AN) , Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods were utilized to compute the reactivity ratios, which suggested the formation of random copolymers. asianpubs.org
For isobornyl acrylate (B) and methyl methacrylate (M) , the Kelen–Tudos and non-linear Error-in-Variable methods yielded reactivity ratios of rB=0.41±0.11, rM=1.11±0.33 and rB=0.52, rM=1.31, respectively. researchgate.net
The copolymerization of isobornyl acrylate (B) and styrene (S) was analyzed using both KT and EVM, giving rB = 0.41 ± 0.08, rS = 0.92 ± 0.13 (KT) and rB = 0.41, rS = 0.93 (EVM). researchgate.net
These reactivity ratios provide insight into the propagation kinetics of the copolymerization. For instance, in the isobornyl acrylate/methacrylonitrile system, the rN value being greater than 1 and rB being less than 1 indicates that the methacrylonitrile radical prefers to add another methacrylonitrile monomer, while the isobornyl acrylate radical also prefers to add a methacrylonitrile monomer. This leads to a tendency for the incorporation of methacrylonitrile into the copolymer chain. Conversely, in the isobornyl acrylate/styrene system, both reactivity ratios are less than 1, suggesting a tendency towards alternation, although the values are not close enough to zero for ideal alternating copolymerization. The product of the reactivity ratios (rB * rS) being less than 1 indicates the formation of a random copolymer with some alternating tendency.
Mean Sequence Length and Structural Unit Probabilities in Copolymers
The mean sequence length (μ) of monomer units in a copolymer provides insight into the arrangement of the monomers along the polymer chain. It represents the average number of contiguous units of a specific monomer in the copolymer. The probabilities of forming different structural units (dyads) are also key parameters for characterizing the copolymer microstructure. asianpubs.orgmdpi.com
These parameters can be calculated from the monomer reactivity ratios (r1 and r2) and the monomer feed composition. mdpi.come-journals.in For a binary copolymer system of monomer 1 and monomer 2, the mean sequence lengths are given by: μ1 = 1 + r1 * ([M1]/[M2]) μ2 = 1 + r2 * ([M2]/[M1]) where [M1] and [M2] are the molar concentrations of the monomers in the feed. mdpi.com
In a study of acrylonitrile (AN) and isobornyl acrylate (IBA) copolymers, the mean sequence lengths for both AN and IBA units were calculated. asianpubs.org It was observed that as the percentage of AN in the monomer feed increased, the mean sequence length of AN units became significantly longer than that of the IBA units, indicating a tendency for AN to form longer segments. asianpubs.org
The following table shows the mean sequence length distribution for the AN-IBA copolymer system at different monomer feed compositions.
| Mole % of AN in feed | Mole % of IBA in feed | Mean Sequence Length (μAN) | Mean Sequence Length (μIBA) |
| 33.3 | 66.7 | 1.31 | 1.83 |
| 50.0 | 50.0 | 1.63 | 1.44 |
| 60.0 | 40.0 | 1.95 | 1.29 |
| 86.7 | 13.3 | 5.11 | 1.13 |
Data adapted from S. Sridevi, et al., Asian Journal of Chemistry, 2006. asianpubs.org
The probabilities of the formation of various structural units (dyads), such as M1-M1, M2-M2, and M1-M2, can also be determined from the reactivity ratios and feed composition, providing a more detailed picture of the copolymer's microstructure.
Graft Copolymerization Studies of Isobornyl Acrylate onto Polybutadiene (B167195)
Graft copolymerization is a method used to modify the properties of a pre-existing polymer by grafting chains of another monomer onto its backbone. A study investigated the radical-induced grafting of isobornyl acrylate (IBA) onto cis-polybutadiene (PBD) in toluene (B28343) at 70°C, using benzoyl peroxide (BPO) as an initiator. asianpubs.org
The research explored the kinetics of the grafting reaction by examining the influence of various parameters on the grafting yield. It was found that the grafting yield increased with the monomer concentration up to a certain point (0.60 monomer concentration) and then remained relatively constant. asianpubs.org A logarithmic plot of the rate of grafting against the monomer concentration indicated that the reaction order with respect to IBA was 1.33. asianpubs.org
The effect of initiator concentration was also studied, showing that the grafting yield increased as the initiator concentration was raised to 0.030 g. asianpubs.org Furthermore, the grafting yield was observed to increase with reaction time initially before plateauing. Temperature also played a role, with the graft yield increasing up to a certain temperature and then decreasing at higher temperatures, which was attributed to the mutual termination of initiator free radicals. asianpubs.org
Infrared (IR) spectroscopy was used to confirm the formation of the graft copolymer and to determine the site of grafting. The IR spectra indicated that the grafting of IBA onto PBD occurred at the double bond position of the polybutadiene backbone. asianpubs.org
Investigation of Polymeric Structures and Morphologies Incorporating Isobornyl Acrylate
Gradient Copolymer Synthesis and Characterization
Gradient copolymers incorporating isobornyl acrylate (B77674) (IBA) exhibit a continuous change in monomer composition along the polymer chain, leading to distinct thermal behaviors compared to random or block copolymers.
Synthesis: Gradient copolymers of n-butyl acrylate (nBA) and isobornyl acrylate (IBA) have been successfully synthesized using controlled radical polymerization techniques. Reversible Addition-Fragmentation Chain Transfer (RAFT) emulsion polymerization, particularly with a stepwise monomer addition process under monomer-starved conditions, is a key method for achieving pre-specified gradient compositions. researchgate.netacs.org Nitroxide-mediated polymerization (NMP) has also been employed for the synthesis of gradient copolymers involving isobornyl methacrylate (B99206) (IBOMA), a closely related monomer, demonstrating the feasibility of such architectures. researchgate.netrsc.org
Characterization: Characterization of these materials reveals a strong correlation between monomer composition distribution and thermal properties.
Molecular Weight: Gel Permeation Chromatography (GPC) confirms the controlled nature of the polymerization, with apparent viscosity-average molecular weights (MW) ranging from 100,000 to 385,000 g/mol for high MW gradient copolymers. researchgate.net
Thermal Properties (Tg): Differential Scanning Calorimetry (DSC) is a primary tool for analyzing the glass transition behavior. Unlike statistical copolymers which show a single Tg, or block copolymers which typically exhibit two distinct Tgs, gradient copolymers of IBA and nBA are characterized by a single, but notably broad, glass transition region. researchgate.netacs.orgd-nb.inforesearchgate.net The breadth and midpoint of this transition can be predetermined by judiciously selecting the comonomer feed composition and the steepness of the feed in subsequent monomer additions. acs.org This allows for tuning the Tg of statistical poly(isobornyl acrylate-co-n-butyl acrylate) (P(IBA-co-nBA)) copolymers to mimic the thermal behavior of various homopolymers, such as poly(t-butyl acrylate), poly(methyl acrylate), poly(ethyl acrylate), and poly(n-propyl acrylate). researchgate.net
Microstructure: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is utilized to confirm the gradient behavior and structural properties of the synthesized copolymers. acs.org
Table 1: Glass Transition Behavior of Isobornyl Acrylate Copolymers
| Copolymer Type | Monomers Involved | Glass Transition (Tg) Characteristics | Reference |
| Statistical Copolymer | Isobornyl Acrylate, n-Butyl Acrylate | Single Tg, tunable between -50 and 90 °C depending on composition. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
| Gradient Copolymer | Isobornyl Acrylate, n-Butyl Acrylate | Single, but very broad, glass transition. researchgate.netacs.orgd-nb.inforesearchgate.net | researchgate.netacs.orgd-nb.inforesearchgate.net |
| Block Copolymer | Isobornyl Acrylate, n-Butyl Acrylate | Two distinct Tgs, indicating microphase separation. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
Block Copolymer Synthesis and Properties
Block copolymers containing isobornyl acrylate (IBOA) segments are engineered to combine distinct properties of the constituent homopolymers, leading to materials with unique mechanical, optical, and structural characteristics. d-nb.info
Synthesis: Atom Transfer Radical Polymerization (ATRP) is a common and effective method for preparing block copolymers with isobornyl acrylate, often in conjunction with n-butyl acrylate. atamanchemicals.comatamanchemicals.comresearchgate.netcenmed.comchemicalbook.com This controlled polymerization technique allows for the creation of well-defined polymer architectures. For instance, block copolymers of N-vinyl pyrrolidone (NVP) with isobornyl methacrylate (IBMA) have been synthesized via RAFT polymerization using sequential monomer addition. mdpi.com
Properties: The distinct blocks in these copolymers often lead to microphase separation, which significantly influences their macroscopic properties.
Thermal Properties: DSC analysis typically reveals two glass transition temperatures in block copolymers, corresponding to the separate phases formed by the different blocks. d-nb.inforesearchgate.net The thermal stability of these block copolymers is determined by both constituent components. mdpi.com
Mechanical Properties: Acrylate-based multiblock copolymers, comprising soft blocks like poly(butyl acrylate) or poly(lauryl acrylate) and hard blocks of poly(isobornyl acrylate), can exhibit variable elastomeric properties. acs.org This allows for the development of materials suitable for applications requiring specific flexibility, such as drug delivery matrices for coronary stents, where the integrity of the coating is crucial upon stent overexpansion. acs.org
Morphology: Small-angle X-ray scattering (SAXS) studies on multi-arm poly(butyl acrylate)-poly(methyl methacrylate-co-butyl acrylate) (PBA-PMBL) copolymers, which can include IBOA as a hard segment, have shown complex microphase-separated morphologies, including cylindrical PMBL domains hexagonally arranged within the PBA matrix, as well as lamellar structures. d-nb.info
Tensile Strength: The ultimate tensile strength and elastic modulus of 10- and 20-arm star PBA-PMMA block copolymers are notably higher than their 3-arm or linear ABA counterparts, highlighting the strong effect of the number of arms on tensile properties. d-nb.info
Branched Polymer Architectures and Topology Control
The incorporation of isobornyl acrylate into branched polymer architectures allows for precise control over molecular weight distributions and topology, influencing the final material properties, particularly in adhesive applications.
Synthesis and Control: Branched chain topology can be regulated through semi-batch emulsion copolymerizations. For example, the copolymerization of 2-octyl acrylate, isobornyl acrylate, and acrylic acid in the presence of a crosslinker like ethylene (B1197577) glycol dimethacrylate (EGDMA) and a chain-transfer agent such as 2-ethylhexyl thioglycolate (2-EHTG) enables the control of branching. rsc.org The strategic selection of these agents helps minimize gel content while maintaining a sufficiently high molecular weight to achieve desirable adhesive properties. rsc.org While branching is beneficial for certain properties, excessive branching can hinder polymer-polymer interdiffusion during film formation and reduce cohesion. rsc.org Conversely, moderate gel contents and branching have been shown to optimize tack adhesion energy. rsc.org
Properties: Polymers with controlled branched architectures can form dissolved polymer chains that may also contain some crosslinked loops. rsc.org Adhesive films cast from these polymer dispersions have demonstrated good peel, shear strength, and tack adhesion energies. rsc.org Furthermore, branched and hyperbranched structures have been observed to significantly impact the properties of thermoresponsive polymers, indicating the broad influence of topology control in polymer design. researchgate.net
Formation of Polymeric Networks
Isobornyl acrylate plays a vital role in the formation of polymeric networks, contributing to enhanced thermal stability and mechanical performance, particularly in UV-curable systems and interpenetrating polymer networks.
Network Formation:
Photocrosslinking: Chemically crosslinked polymer networks can be obtained through free radical photopolymerization/crosslinking reactions of isobornyl acrylate (IBOA) and 2-ethylhexyl acrylate (2-EHA), often in the presence of a crosslinking agent like 1,6-hexanediol (B165255) diacrylate (HDDA). researchgate.net These reactions typically achieve high conversion rates of the acrylic double bonds. researchgate.net
UV-Curable Resins: IBOA is a key component in the development of UV-curable resins for applications such as 3D printing. emerald.com When combined with urethane (B1682113) acrylate oligomers and other reactive diluents like hexanediol (B3050542) diacrylate, IBOA contributes to the formation of denser crosslinked polymeric structures. emerald.com
Interpenetrating Polymer Networks (IPNs): Isobornyl acrylate can be incorporated into interpenetrating polymer networks, such as comb-branched waterborne polyurethane/polyacrylate (CWPU/PA) hybrid emulsions. researchgate.net The polymerization of IBOA within these colloidal particles leads to a complete polymerization of the monomer. researchgate.net
Properties of Polymeric Networks:
Glass Transition Temperature: Denser crosslinked polymeric structures, influenced by the functional groups participating in crosslinking, exhibit higher glass transition temperatures (Tg). emerald.com
Mechanical and Thermal Stability: UV-cured resins containing IBOA show improved thermal stability, tensile strength, and surface properties, making them suitable for 3D printing applications. emerald.com In CWPU/PA hybrids, increasing the IBOA content leads to enhanced mechanical properties, thermal stability, and heat-resistance, although it may result in a reduction in adhesion. researchgate.net
Porous Polymeric Material Development (e.g., PolyHIPEs)
Isobornyl acrylate is an important monomer in the development of porous polymeric materials, particularly Polymerized High Internal Phase Emulsions (PolyHIPEs), which are characterized by their high porosity and interconnected open-cell structures. tandfonline.commetu.edu.tr
Development and Synthesis:
Photopolymerization of HIPEs: A cost-effective and efficient method for producing polyHIPEs involves the photopolymerization of acrylate-based High Internal Phase Emulsions (HIPEs). mdpi.comnih.gov Formulations typically include acrylic monomers such as trimethylolpropane (B17298) triacrylate, ethylhexyl acrylate, and isobornyl acrylate. mdpi.com This technique allows for rapid polymerization, often within 20 minutes, compared to longer thermal processes. mdpi.com
Monomer Composition: The choice and ratio of monomers significantly influence the properties of the resulting polyHIPEs. For instance, while elastomeric polyHIPEs can be produced from comonomers like stearyl acrylate and isodecyl acrylate, isobornyl methacrylate (IBMA)-based polyHIPEs tend to be more brittle. tandfonline.commetu.edu.tr
Structural Control: Control over both the micro- and macro-structures of polyHIPEs is crucial for specific applications, such as bone tissue engineering. acs.org
Properties and Applications:
Morphology: PolyHIPEs derived from acrylate formulations, including IBOA, typically display a classical morphology with interconnected voids, often with diameters in the range of 2–5 μm. mdpi.com
Glass Transition Temperature: The Tg of these porous materials can be modulated by varying the ratio of acrylates in the photocurable formulation, ranging from 2 to 83 °C. mdpi.comnih.gov
Hydrocarbon Absorption: Polyacrylate-based polyHIPEs incorporating IBOA have demonstrated superior absorption properties for various hydrocarbons, including chloroform (B151607), toluene (B28343), hexane, and diesel. mdpi.comnih.gov An optimal formulation with trimethylolpropane triacrylate, ethylhexyl acrylate, and isobornyl acrylate in a 1:0.9:2.1 ratio absorbed 778% of chloroform, 378% of toluene, 306% of hexane, and 236% of diesel. mdpi.comnih.gov
Mechanical Properties: By combining different acrylic monomers, the toughness of the porous polyacrylates can be modulated. mdpi.com For example, the elongation and ultimate tensile stress of polyHIPEs can be controlled by adjusting the composition of ethylhexyl acrylate (EHA) and isobornyl acrylate (IBOA) monomers with trimethylolpropane triacrylate as a cross-linker. acs.org IBMA-based polyHIPEs, despite being brittle, exhibit higher Young's modulus and compression strength compared to conventional styrene-based polyHIPEs at the same void volume. tandfonline.commetu.edu.tr
Table 2: Hydrocarbon Absorption Properties of Optimal PolyHIPE Formulation
| Hydrocarbon | Absorption (%) |
| Chloroform | 778 |
| Toluene | 378 |
| Hexane | 306 |
| Diesel | 236 |
Note: The optimal formulation consisted of trimethylolpropane triacrylate, ethylhexyl acrylate, and isobornyl acrylate in a 1:0.9:2.1 ratio. mdpi.comnih.gov
Influence of Isobornyl Acrylate on Polymer Microstructure and Configurational Sequences
The bulky bicyclic structure of isobornyl acrylate significantly influences the microstructure and configurational sequences of its polymers, which can be precisely characterized using advanced NMR spectroscopic techniques.
Microstructure Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete characterization of the microstructure of poly(isobornyl acrylate) (PiBA) and its copolymers.
1D and 2D NMR: One-dimensional (1H, 13C{1H}) and two-dimensional (HSQC, TOCSY, and HMBC) NMR spectra are employed to resolve highly overlapped and complex spectral regions, providing detailed insights into the polymer's architecture. researchgate.netrsc.org
Sequence Sensitivity: Specific carbon resonance signals, including methyl, methylene, methine, quaternary, and carbonyl carbons, are sensitive to various configurational sequences within the polymer chain. researchgate.net For instance, the methine carbon (C12) can be assigned up to triad (B1167595) configurational sequences in 13C{1H} NMR spectra, while β-methylene carbon resonances are assigned up to diad configurational sequences. researchgate.net
Compositional and Configurational Sequences: For copolymers, 2D HSQC and TOCSY experiments help establish compositional and configurational sequences. Beta-methylene carbons can be assigned up to the tetrad level, and methine and quaternary carbons (e.g., of styrene) and carbonyl carbons (of isobornyl acrylate) up to the triad level of compositional sequences, further confirmed by 2D HMBC NMR spectra. researchgate.net
Configurational Control: Beyond characterization, methods exist to control the configurational sequences during polymerization.
Electric-Field Assisted Polymerization: Surprisingly, electric-field assisted free radical polymerization of isobornyl acrylate has demonstrated a pronounced ability to alter the stereochemistry of the resulting polymer. rsc.org An increase in the electric field magnitude leads to an increasing trend in the isotactic triad content. For example, the isotactic triad content in the methine carbon region of PiBA can be increased from approximately 16% at 0 kV cm-1 to 36% at 140 kV cm-1. rsc.org This suggests a novel pathway for tailoring the stereoregularity of poly(isobornyl acrylate).
Impact of Bulky Group: The bulky pendant isobornyl group itself contributes to the rigidity, hardness, good thermal stability, and mechanical properties of the obtained polymer, highlighting the inherent influence of the monomer's structure on the polymer's final characteristics. rsc.org
Table 3: Isotactic Triad Content in Poly(Isobornyl Acrylate) via Electric-Field Assisted Polymerization
| Electric Field (kV cm⁻¹) | Isotactic Triad Content (%) (Methine Carbon Region) | Reference |
| 0 | ~16 | rsc.org |
| 140 | 36 | rsc.org |
Theoretical and Computational Investigations of Isobornyl Acrylate Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, including Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and energy barriers. nih.gov This computational approach allows for the prediction of chemical reactivities and the derivation of reliable equilibrium and intrinsic rate coefficients, which are vital for developing predictive kinetic models of polymerization processes. nih.gov
For isobornyl acrylate (B77674), DFT studies have been employed to explore various aspects of its molecular interactions. For instance, comprehensive DFT studies have investigated the adsorption and electronic properties of IBOA monomers in the presence of different ions (Cl⁻, Na⁺, and Mg²⁺), elucidating ion-specific interactions, charge distributions, and their impact on electronic levels. wikipedia.orgfishersci.cafishersci.fi These studies, while not directly focused on polymerization, demonstrate the applicability and utility of DFT in understanding the fundamental chemical behavior of IBOA. Furthermore, quantum chemical calculations have been utilized in the context of IBOA's photopolymerization, for example, to understand intersystem crossing (ISC) mechanisms in photosensitizers like BODIPY derivatives, revealing pathways facilitated by reduced singlet-triplet energy gaps. wikipedia.org Theoretical studies have also explored the entropic contributions to debonding in Diels-Alder reactions involving oligomeric models of acrylate polymers, including isobornyl acrylate. fishersci.fi
While direct, highly specific quantum chemical calculation data detailing the energy barriers for the elementary steps of IBOA's radical homopolymerization (e.g., propagation, termination) are not extensively reported in the readily available literature, the methodologies are well-established and routinely applied to other acrylate monomers. The principles and computational techniques used for other acrylates can be directly extended to IBOA due to the shared reactive acrylate group.
Energy Barrier Calculations for Polymerization Reactions
Energy barrier calculations using quantum chemical methods involve identifying the transition states of elementary reaction steps, such as initiation, propagation, and termination. These calculations provide the activation energies, which are critical parameters for determining reaction rates. The transition state theory (TST), often combined with DFT, is a common approach for this purpose. nih.gov
In the context of IBOA polymerization, kinetic modeling studies, often informed by theoretical insights, have been conducted. For example, a detailed kinetic modeling study of the atom transfer radical polymerization (ATRP) of isobornyl acrylate (iBoA) has reported activation and deactivation energies for reactions involving macrospecies. The activation energy for the activation reaction was found to be 29 kJ/mol, while for the deactivation reaction, it was 1.7 kJ/mol. The corresponding pre-exponential factors were 6.9 × 10⁵ L mol⁻¹ s⁻¹ and 1.8 × 10⁷ L mol⁻¹ s⁻¹, respectively. epa.gov These values, derived from kinetic models that account for diffusional limitations, highlight the energetic landscape governing controlled radical polymerization of IBOA.
For general free-radical polymerization of acrylates, quantum chemical calculations have been instrumental in determining propagation rate coefficients and understanding the influence of secondary reactions like backbiting and β-scission. nih.govfishersci.ca These computational efforts help to bridge the gap between gas-phase computational chemistry and condensed-phase kinetic modeling, providing a more comprehensive understanding of polymerization processes. nih.gov
Understanding Self-Initiation Mechanisms
Self-initiation, or spontaneous thermal polymerization, is a phenomenon observed in many monomers, including alkyl acrylates, particularly at elevated temperatures (above 373 K). fishersci.cadeepakenterprises.co.in This process occurs without the addition of external initiators, and its underlying mechanisms have been a subject of extensive theoretical investigation using quantum chemical calculations, especially since experimental methods often yield inconclusive results regarding the nature of the initiating species. fishersci.cadeepakenterprises.co.in
Early proposed mechanisms for acrylate self-initiation include the Mayo and Flory mechanisms. However, computational quantum chemistry studies have provided deeper insights. For instance, for methyl acrylate (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA), it has been theoretically shown that Diels-Alder adducts (via the Mayo mechanism) are unlikely to play a significant role in chain initiation due to very low reaction rates. fishersci.ca
More recent and robust quantum chemical studies for alkyl acrylates, such as ethyl acrylate and n-butyl acrylate, have identified a low-energy monoradical generation mechanism involving hydrogen abstraction by a third acrylate monomer from a triplet diradical species. tjcyindustrialchem.com This triplet diradical is formed through a non-concerted [2+2] thermal cycloaddition reaction on the singlet potential energy surface, followed by intersystem crossing to the triplet surface. fishersci.catjcyindustrialchem.com
The energy barriers calculated for the formation of these key triplet diradical intermediates in self-initiation mechanisms for other alkyl acrylates are provided in the table below. Given that the rate coefficients of alkyl (methyl, ethyl, n-butyl) acrylate monomers have been reported to have similar values, it is reasonable to infer that isobornyl acrylate, as another member of the alkyl acrylate family, likely exhibits comparable self-initiation mechanisms and energy barriers. tjcyindustrialchem.comthegoodscentscompany.com
Table 1: Calculated Energy Barriers for Triplet Diradical Formation in Alkyl Acrylates (from QCC studies)
| Monomer | Energy Barrier (kJ/mol) | Mechanism Type | Reference |
| Ethyl Acrylate | 128 | Triplet Diradical Intermediate Formation | tjcyindustrialchem.com |
| n-Butyl Acrylate | 110 | Triplet Diradical Intermediate Formation | tjcyindustrialchem.com |
| Methyl Acrylate | 122 | Diels-Alder Adduct Formation (less likely initiation) | fishersci.ca |
| Methyl Methacrylate (B99206) | 106.3, 82.7 | Diels-Alder Adduct Formation (less likely initiation) | fishersci.ca |
These theoretical investigations have been crucial in providing a detailed understanding of the complex self-initiation pathways that are difficult to probe experimentally, thereby laying a theoretical foundation for predicting and controlling the polymerization of acrylates, including isobornyl acrylate.
Analytical and Spectroscopic Characterization Methodologies in Isobornyl Acrylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, provides comprehensive information on the chemical environment of nuclei within isobornyl acrylate (B77674) and its polymeric forms.
1H NMR for Monomer Conversion and Copolymer Composition
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a widely utilized method for quantifying monomer conversion during polymerization and determining the composition of isobornyl acrylate (IBA) copolymers. The distinct chemical shifts of protons in the monomer versus the polymer allow for accurate integration and calculation of conversion rates. For instance, the vinyl protons of the IBA monomer exhibit characteristic signals that diminish as polymerization proceeds, while new signals corresponding to the polymer backbone emerge. The disappearance of vinyl protons at specific chemical shifts, such as those around 5.78 ppm and 6.32 ppm for the monomer, can be monitored against an internal standard or a stable polymer signal, such as the methine proton in the polyacrylate backbone around 2.11 ppm, to calculate conversion researchgate.netrsc.org.
In copolymerization studies, 1H NMR is employed to determine the molar composition of the copolymer by integrating unique proton signals from each monomer unit researchgate.netrsc.orgasianpubs.orgacs.org. For example, in isobornyl acrylate-methyl methacrylate (B99206) (B/M) copolymers, 1H NMR spectra have been used to ascertain copolymer compositions, which in turn facilitate the determination of monomer reactivity ratios researchgate.net. Similarly, for isobornyl acrylate/styrene (B11656) (B/S) copolymers, compositions derived from 1H NMR spectra are crucial for calculating reactivity ratios researchgate.net.
Table 1: Representative 1H NMR Chemical Shifts for Isobornyl Acrylate (IBA) Monomer and Poly(isobornyl acrylate) (PiBA) Protons
| Proton Type (IBA Monomer) | Chemical Shift (δ, ppm) | Reference |
| Vinyl (CH2=C) | 5.78, 6.32 | researchgate.net |
| Proton Type (PiBA Polymer) | Chemical Shift (δ, ppm) | Reference |
| Methine (-CH-C=O-O) | 2.11 | researchgate.net |
13C NMR for Microstructural Analysis and Sequence Distribution
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides detailed insights into the microstructure of poly(isobornyl acrylate) (PiBA) and its copolymers, including compositional and configurational sequences. The chemical shifts of various carbon atoms, such as methyl, methylene, methine, quaternary, and carbonyl carbons, are sensitive to their local chemical environment and stereoregularity researchgate.net.
For PiBA, 13C NMR has been instrumental in characterizing its microstructure, with specific carbon resonances being assigned to different configurational sequences. For instance, the methine carbon (C12) has been assigned up to triad (B1167595) configurational sequences, while β-methylene carbon resonances have been assigned up to diad configurational sequences researchgate.net. The stereoregularity of PiBA has been determined to be random, with typical triad percentages: isotactic (mm) at 20%, heterotactic (mr) at 53%, and syndiotactic (rr) at 27% researchgate.net. In copolymers, 13C NMR can resolve compositional sequences, with β-methylene carbons assigned up to tetrad level and methine and carbonyl carbons assigned up to triad level researchgate.netresearchgate.net.
Table 2: Configurational Triad Percentages for Poly(isobornyl acrylate) (PiBA)
| Triad Type | Percentage (%) | Carbon Region | Reference |
| Isotactic (mm) | 20 | Methine | researchgate.net |
| Heterotactic (mr) | 53 | Methine | researchgate.net |
| Syndiotactic (rr) | 27 | Methine | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable analytical method for monitoring polymerization processes and characterizing the chemical structure of isobornyl acrylate and its polymers.
Fourier Transform Infrared (FTIR) for Polymerization Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is widely employed for real-time monitoring of the polymerization kinetics of isobornyl acrylate. The technique relies on observing the disappearance of characteristic absorption bands associated with the monomer's reactive functional groups as they convert into polymer linkages. For acrylates, the most prominent bands for monitoring conversion are typically those corresponding to the carbon-carbon double bond (C=C) stretching vibrations. As the polymerization proceeds, the intensity of these monomer-specific peaks decreases acs.orgresearchgate.netpsu.eduarxiv.orgmetu.edu.tr.
In situ FTIR allows for continuous monitoring of monomer conversion over time, providing kinetic data such as polymerization rates researchgate.netpsu.edu. Studies have utilized FTIR to track the photopolymerization of isobornyl acrylate, observing the changes in absorption bands to determine the degree of cure and the influence of various curing conditions acs.orgresearchgate.net.
Attenuated Total Reflection FTIR (ATR-FTIR) for Surface Studies
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a specialized IR technique that is particularly well-suited for analyzing the surface properties of materials, including films and coatings derived from isobornyl acrylate. Unlike traditional transmission FTIR, ATR-FTIR does not require extensive sample preparation and allows for direct examination of the surface of solid or viscous samples mdpi.com.
ATR-FTIR has been used to evaluate the acrylate double bond conversion in UV-cured bio-based formulations containing isobornyl acrylate, providing insights into the curing efficiency at the surface polito.itresearchgate.net. This technique is also valuable for studying diffusion behavior, such as the sorption of liquid isobornyl acrylate into photopolymerized films, by monitoring changes in surface composition and interactions acs.orgfigshare.com. The ability of ATR-FTIR to provide information on the chemical and physical structure of a material's surface makes it a crucial tool for understanding the performance and stability of isobornyl acrylate-based coatings and films acs.orgdiva-portal.orgutexas.edu.
Chromatographic Techniques
Chromatographic techniques are indispensable for characterizing the molecular architecture of poly(isobornyl acrylate) and its copolymers, providing insights into their molecular weight distribution and structural nuances.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely employed technique for determining the molecular weight and polydispersity of polymers. For poly(isobornyl methacrylate), a related compound, GPC has been used to determine a number-average molecular weight (Mn) of 72,000 and a weight-average molecular weight (Mw) of 260,000, resulting in a polydispersity index (PDI) of 3.5. massbank.eu Similarly, the molecular weights (Mn and Mw) and polydispersity indexes of copolymers involving N-methyl acrylamide (B121943) with isobornyl acrylate or isobornyl methacrylate have been determined by GPC, with results indicating that the molecular weights increase with increasing amide content and that the PDI values are close to unity, suggesting a nearly monodispersed nature for the prepared samples. thegoodscentscompany.com
GPC measurements are typically performed by eluting samples through columns with a solvent, such as tetrahydrofuran (B95107) (THF), and detecting them with a refractive index detector. fishersci.ca Calibration is often achieved using polystyrene standards to determine molecular weight values. nih.gov Low molecular weight acrylic polymers, for instance, have been characterized by GPC, showing number average molecular weights up to approximately 3000 and polydispersity values ranging from 1.2 to 2.5. nih.gov Well-defined poly(methyl acrylate) stars with Mn greater than 500,000 and low polydispersity (Mw/Mn < 1.2) have also been prepared and characterized. service.gov.uk
The following table summarizes some representative GPC findings for isobornyl acrylate-related polymers:
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(isobornyl methacrylate) | 72,000 | 260,000 | 3.5 | massbank.eu |
| Low molecular weight acrylic polymer (Example) | 673 | - | 1.96 | nih.gov |
| Low molecular weight acrylic polymer (Example) | 464 | - | 1.90 | nih.gov |
| Poly(methyl acrylate) stars | >500,000 | - | <1.2 | service.gov.uk |
| Isobornyl methacrylate-co-4-methoxybenzyl methacrylate | 7421 | - | 1.1 | sigmaaldrich.com |
| Isobornyl methacrylate-co-4-methoxybenzyl methacrylate | 12511 | - | 1.6 | sigmaaldrich.com |
| Isobornyl methacrylate-co-4-methoxybenzyl methacrylate | 20308 | - | 1.9 | sigmaaldrich.com |
Two-Dimensional Chromatography for Structural Properties of Copolymers
Two-dimensional (2D) chromatography is a powerful technique for unraveling the complex structural properties of copolymers involving isobornyl acrylate. This method has been effectively utilized to confirm the structural characteristics of gradient copolymers, such as those formed from n-butyl acrylate (nBA) and isobornyl acrylate (IBA), prepared via reversible addition-fragmentation chain transfer (RAFT) emulsion polymerization. wikipedia.orgfishersci.fi The technique, in conjunction with kinetic investigations, helps validate the intended gradient compositions achieved through stepwise monomer addition processes. wikipedia.orgfishersci.fi It provides detailed information on the distribution of monomer units along the polymer chain, which is crucial for understanding the macroscopic properties of the resulting materials.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the behavior of isobornyl acrylate polymers and copolymers under varying temperature conditions, providing insights into their phase transitions, thermal stability, and polymerization kinetics.
Differential Scanning Calorimetry (DSC) for Glass Transition Behavior
Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the glass transition temperature (Tg) of polymers, which is a critical parameter influencing their mechanical and physical properties. Poly(isobornyl acrylate) (PIBA) typically exhibits a high Tg due to the bulky bicyclic structure of the isobornyl group. Reported Tg values for poly(isobornyl acrylate) vary, including 113 °C nih.gov, 96 °C fishersci.ie, 94 °C wikidata.org, and 88 °C fishersci.ca. This variability can be attributed to factors such as molecular weight, molecular weight distribution, thermal history, and measurement conditions. wikidata.org
In copolymers, the glass transition behavior is often influenced by the composition. For instance, poly(isobornyl acrylate-co-2-ethylhexyl acrylate) (Poly(IBOA-co-2-EHA)) samples synthesized via free radical photopolymerization/crosslinking reactions show a single glass transition over a broad temperature range (208 K to 321 K, or -65 °C to 48 °C), with the specific Tg depending on the monomer composition. fishersci.ca Similarly, the Tg of statistical poly(isobornyl acrylate-co-n-butyl acrylate) (P(IBA-co-nBA)) copolymers can be tuned by adjusting the monomer feed composition. wikipedia.org DSC analysis of gradient copolymers of n-butyl acrylate and isobornyl acrylate has revealed much broader glass-transition regions compared to their homopolymer and statistical copolymer counterparts, with both the midpoint and breadth of the transition being predeterminable by the choice of comonomer feed composition. wikipedia.orgfishersci.fi Acrylate-based high internal phase emulsions (HIPEs) containing isobornyl acrylate have shown glass transition temperatures ranging from 2 °C to 83 °C, depending on the ratio of acrylates in the photocurable formulation. thegoodscentscompany.com Copolymers of N-methyl acrylamide with isobornyl acrylate exhibit lower Tg values compared to their corresponding methacrylate copolymers. thegoodscentscompany.com
The following table presents some reported glass transition temperatures for isobornyl acrylate and its copolymers:
| Polymer System | Tg (°C) / (K) | Reference |
| Poly(isobornyl acrylate) (PIBA) | 113 | nih.gov |
| Poly(isobornyl acrylate) | 96 | fishersci.ie |
| Poly(isobornyl acrylate) | 94 | wikidata.org |
| Isobornyl acrylate (as glassy monomer) | 88 | fishersci.ca |
| Poly(isobornyl acrylate-co-2-ethylhexyl acrylate) | 208 K - 321 K | fishersci.ca |
| Acrylate-based polyHIPEs (with IBA) | 2 - 83 | thegoodscentscompany.com |
| Poly(isobornyl acrylate-co-N-methyl acrylamide) | Lower than IBM copolymers | thegoodscentscompany.com |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability and degradation behavior of isobornyl acrylate polymers and copolymers by measuring weight loss as a function of temperature. Poly(isobornyl acrylate) (PIBA) typically exhibits a two-stage decomposition curve under nitrogen flow. The initial decomposition temperature for poly(IBA) has been reported at 255 °C, with 50% weight loss occurring at 305 °C. nih.gov In blends with poly(vinyl chloride) (PVC), the blend polymer showed an initial decomposition temperature of approximately 245 °C. nih.gov
The following table summarizes key thermal degradation characteristics determined by TGA:
| Polymer System | Initial Decomposition Temperature (°C) | 50% Weight Loss Temperature (°C) | Notes | Reference |
| Poly(isobornyl acrylate) (PIBA) | 255 | 305 | Two-stage decomposition; under nitrogen flow. | nih.gov |
| Blend of Poly(IBA) and PVC | ~245 | 309 (for PIBA in blend) | Decomposes more rapidly than homopolymers with increasing temperature. | nih.gov |
| Poly(isobornyl acrylate-co-2-ethylhexyl acrylate) | - | - | Degradation of isobornylene group at low T, then carbon backbone at high T; stability increases with IBOA content. | fishersci.ca |
| Isobornyl acrylate (IBA) copolymers (vs. IBM) | - | - | Generally lower thermal stability than corresponding IBM copolymers. | thegoodscentscompany.com |
Photocalorimetry for Photopolymerization Kinetics
Photocalorimetry, particularly Photo-Differential Scanning Calorimetry (Photo-DSC), is a powerful technique for studying the kinetics of photopolymerization reactions involving isobornyl acrylate. This method measures the heat flow associated with the exothermic polymerization reaction as a function of time and temperature under UV irradiation. thegoodscentscompany.comfishersci.fithegoodscentscompany.com It allows for the determination of key kinetic parameters such as the polymerization rate, reaction enthalpy, and the extent of curing or conversion. thegoodscentscompany.comfishersci.fithegoodscentscompany.com
Isobornyl acrylate (IBOA) has been investigated as a model acrylate monomer in photopolymerization studies using Photo-DSC. cenmed.com The technique helps elucidate the effects of various parameters, including UV light intensity and exposure time, on the curing behavior and kinetics. thegoodscentscompany.comfishersci.fi For instance, higher UV intensity typically leads to a higher curing degree and faster curing speed. fishersci.fi Photocalorimetry has been used to assess the physicochemical properties and reactivity towards UV-light of formulations containing isobornyl acrylate as a reactive diluent. wikidata.org The autocatalytic model is frequently employed to describe the photopolymerization kinetics of acrylates, even though the process is autoaccelerated rather than autocatalytic, due to the similar shape of the reaction rate versus conversion curve. thegoodscentscompany.com
Surface and Morphological Characterization
Surface and morphological characterization techniques are vital for understanding the physical appearance, structural integrity, and surface chemistry of materials based on isobornyl acrylate.
Scanning Electron Microscopy (SEM) for Polymer Morphology
Scanning Electron Microscopy (SEM) is a powerful tool used to visualize the surface topography and morphology of isobornyl acrylate polymers and composites at high magnifications. This technique provides crucial information regarding the structural integrity and micro-scale features of the material.
SEM has been utilized to assess the integrity of polymer coatings, such as those applied to coronary stents, where the elastomeric properties of block copolymers containing poly(isobornyl acrylate) hard blocks were evaluated by imaging overexpanded stents to confirm coating integrity acs.org. For homopolymers like poly(isobornyl methacrylate) (PIBMA), SEM micrographs can reveal the surface characteristics, with amorphous structured pure PIBMA typically appearing smooth with few cracks dergi-fytronix.com. When examining composites, SEM is effective in confirming the uniform distribution of filler materials, such as graphite, within the polymer matrices dergi-fytronix.com. Furthermore, in the study of porous polymeric structures like polyHIPEs (high internal phase emulsions) formed with isobornyl acrylate additives, SEM helps in visualizing and characterizing the well-defined windows and voids within the material rsc.org.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the outermost layers of a material. For isobornyl acrylate-based systems, XPS is instrumental in understanding surface chemistry.
XPS measurements have been employed to analyze the surface chemical composition of materials incorporating isobornyl acrylate uji.esresearchgate.net. This technique can reveal changes in surface elemental composition, which may be induced by factors such as thermal curing processes or surface oxidation researchgate.net. For instance, XPS has clearly shown the occurrence of surface oxidation in photopolymerized urethane (B1682113) acrylate films, attributed to the direct photolysis of urethane functions by UV light, impacting the diffusion behavior of liquid isobornyl acrylate into these films researchgate.netacs.org. Additionally, XPS can be used to confirm the absence of specific elements, like fluorine, in newly developed borneol-based polymeric coatings, which is relevant for biocompatibility considerations researchgate.net. The technique can also identify the segregation of additives to the polymer surface, providing insights into material design and performance researchgate.net.
Rheological Measurements for Polymer Properties
Rheological measurements are indispensable for characterizing the flow, deformation, and viscoelastic properties of isobornyl acrylate and its polymers, which are critical for their processing and end-use performance in applications such as UV-curable coatings, inks, and 3D printing royal-chem.comgreenchem-china.comsinocurechem.commdpi.comrsc.org.
Key rheological properties typically measured include viscosity, storage modulus (G'), and loss modulus (G'') rsc.orgsigmaaldrich.comugent.bed-nb.infomdpi.comresearchgate.net.
The typical viscosity range for isobornyl acrylate at 25°C is summarized below:
| Property | Value (at 25°C) | Unit | Source |
| Viscosity | 5–15 | mPa·s | greenchem-china.com |
| Viscosity | 9 | cP | alfa-chemistry.com |
| Viscosity | >7.5 - <9.5 | mPa·s | sigmaaldrich.com |
Viscoelastic Properties (Storage Modulus G', Loss Modulus G'', Tan δ): Dynamic Mechanical Analysis (DMA) or Dynamic Mechanical Thermal Analysis (DMTA) are frequently employed to determine the storage modulus (G' or E'), loss modulus (G'' or E''), and the damping factor (tan δ) as a function of temperature or frequency rsc.orgd-nb.infomdpi.comresearchgate.netumons.ac.be. The storage modulus quantifies the elastic response (energy stored), while the loss modulus represents the viscous response (energy dissipated) of the material ugent.bed-nb.infomdpi.com. The ratio of the loss modulus to the storage modulus is known as the damping factor (tan δ) mdpi.com.
For poly(isobornyl acrylate) (poly(iBoA)) and its copolymers, rheological measurements are fundamental for understanding their viscoelastic behavior and for calculating parameters such as diffusion coefficients and Williams−Landel−Ferry (WLF) parameters, which are crucial for kinetic modeling studies of polymerization researchgate.netacs.org. Research on poly(isobornyl methacrylate) (PIBOMA), a related monomer, has demonstrated that increasing the PIBOMA content leads to an increase in both the storage modulus (G') and loss modulus (G'') across various temperatures, indicating enhanced dynamic stiffness and hysteresis mdpi.com. In the development of bio-based shape memory polymers that incorporate isobornyl acrylate, DMA is used to determine the temperature-dependent storage and loss moduli, providing insights into their mechanical properties and transition temperatures rsc.orgd-nb.info. It has been observed that the rubbery modulus can increase with an increase in crosslinker concentration in such systems researchgate.net. These viscoelastic properties are vital for tailoring material performance, particularly in applications requiring specific mechanical responses, such as in thermoplastic elastomers ugent.be.
Research on Functional Materials and Systems Incorporating Isobornyl Acrylate
Studies on UV-Curable Resin Systems and Photopolymerization for Advanced Materials
Isobornyl Acrylate (B77674) (IBOA) is a key monomer utilized in the formulation of UV-curable resins, which are materials that solidify, or cure, upon exposure to ultraviolet light. This technology is valued for its rapid curing times at ambient temperatures, low energy consumption, and the absence of volatile organic compounds (VOCs). emerald.comresearchgate.net IBOA's unique bridged-cyclic chemical structure imparts desirable characteristics to the resulting polymers, including enhanced thermal stability, water resistance, and mechanical strength. foreverest.netresearchgate.net These properties make it a valuable component in the manufacturing of high-performance coatings, inks, adhesives, and materials for 3D printing. emerald.comforeverest.net
Role of Isobornyl Acrylate as a Reactive Diluent in Photocurable Formulations
In many UV-curable formulations, particularly those involving viscous oligomers like epoxy or urethane (B1682113) acrylates, high viscosity can impede application and processing. mdpi.com Isobornyl Acrylate serves as a reactive diluent, a monomer that lowers the viscosity of the resin system to a workable level while also participating in the polymerization reaction to become part of the final cured material. foreverest.netmdpi.com
The incorporation of IBOA offers several advantages beyond viscosity reduction. Its bulky, nonpolar bicyclic structure enhances spatial hindrance along the polymer chain, which contributes to improved UV resistance, water resistance, and chemical resistance. foreverest.net When used as a reactive diluent in epoxy acrylate systems, IBOA can significantly reduce the internal stress and volume shrinkage that occur during polymerization. royal-chem.com This leads to marked improvements in the adhesion, impact resistance, and weatherability of the cured coating without compromising its hardness or flexibility. royal-chem.com
Studies have shown that in urethane acrylate oligomer systems, the addition of IBOA as a monofunctional reactive diluent results in a lower crosslinking density compared to formulations with difunctional diluents like Hexanediol (B3050542) Diacrylate (HDDA). emerald.com However, this lower crosslinking density can be beneficial, imparting greater flexibility to the cured material. mdpi.com The choice and concentration of the reactive diluent are critical, as they directly influence the final properties of the cured product, such as tensile strength and thermal stability. emerald.com
| Property Influenced by IBOA as a Reactive Diluent | Observed Effect | Source |
| Viscosity | Effectively reduces the viscosity of high-solid content systems. | foreverest.net |
| Volume Shrinkage | Significantly reduces internal stress and volume shrinkage during curing. | royal-chem.com |
| Adhesion | Improves adhesion of the cured coating. | royal-chem.com |
| Mechanical Properties | Enhances impact resistance, scratch resistance, and flexibility. | foreverest.netroyal-chem.com |
| Crosslinking Density | As a monofunctional monomer, it leads to lower crosslinking density compared to multifunctional diluents. | emerald.com |
| Resistance | Contributes to strong UV, water, and chemical resistance. | foreverest.net |
Influence of Isobornyl Acrylate on Curing Speed and Conversion
The efficiency of the photopolymerization process is often measured by the rate of reaction and the final degree of monomer conversion. Research indicates a direct relationship between the applied UV energy and the conversion of Isobornyl Acrylate. In one study, the conversion of IBOA in a photocurable adhesive reached 85.0% at a cure energy of 200 mJ/cm². researchgate.net As the energy increased, the conversion steadily rose, achieving 98.6% at 2000 mJ/cm² and reaching 100% at 3000 mJ/cm². researchgate.net
The structure of the acrylate monomer plays a role in its reactivity. Generally, acrylates are more reactive and polymerize faster than their methacrylate (B99206) counterparts due to less steric hindrance from the additional methyl group in methacrylates. foreverest.netasianpubs.org This higher reactivity facilitates a faster curing process.
In composite systems, such as those combining Acrylated Epoxidized Soybean Oil (AESO) with IBOA, the concentration of the reactive diluent can affect the curing kinetics. Formulations containing IBOA demonstrate high reactivity towards radical photopolymerization, a crucial factor for applications like 3D printing. researchgate.net The presence of IBOA can also increase the crosslinking density in certain systems, such as IBOA-modified waterborne polyurethane (WPU), leading to improved mechanical properties in the final film. researchgate.net
| UV Cure Energy (mJ/cm²) | Conversion of Isobornyl Acrylate (%) |
| 200 | 85.0 |
| 2000 | 98.6 |
| 3000 | 100.0 |
| Data sourced from a study on photocurable adhesives. researchgate.net |
Diffusion Behavior of Isobornyl Acrylate into Polymer Films
The diffusion of monomers into polymer networks is a critical aspect of processes like sequential curing or multi-layer material fabrication. Studies on the diffusion of liquid Isobornyl Acrylate into photopolymerized urethane acrylate films have shown that the process is highly dependent on the curing conditions. nih.govresearchgate.net
When the urethane acrylate films are photopolymerized in an oxygen-free environment (under nitrogen), the sorption of IBOA follows Fick's laws of diffusion. nih.govacs.org In this scenario, both the diffusion coefficient and the total amount of absorbed monomer are dependent on the degree of cure of the polymer network; a higher cross-link density results in decreased swelling and slower diffusion rates. acs.org
However, when the films are cured in the presence of air, an anomalous diffusion behavior is observed. nih.govresearchgate.net This is characterized by a lag time before diffusion begins, which increases with the dose of UV radiation applied during curing. acs.org This phenomenon is attributed to surface oxidation of the film, specifically the direct photolysis of urethane functions by short-wavelength UV light. nih.gov This oxidation leads to the formation of H-bonded hydroperoxides at the surface, which create a temporary barrier that retards the initial diffusion of the IBOA monomer into the film. nih.govresearchgate.net
| Curing Condition | Diffusion Behavior of IBOA | Key Influencing Factor | Source |
| Oxygen-Free (Nitrogen) | Fickian Diffusion | Degree of cure (cross-link density) | nih.govacs.org |
| Aerobic (Air) | Anomalous (with lag time) | Surface oxidation and formation of hydroperoxides | nih.govresearchgate.net |
Polymeric Materials for Microfluidic Devices and Biomedical Applications
Polymers are extensively used in the fabrication of microfluidic devices due to their compatibility with microfabrication techniques, cost-effectiveness, and diverse material properties. nih.govmdpi.com Poly(isobornyl acrylate) (PIBOA) has been identified as a suitable construction material for microfluidic applications owing to its inertness, transparency, and high resolution in photopolymerization. researchgate.net
In the biomedical field, acrylates are common components in medical adhesives and device housings. Isobornyl Acrylate has been identified in the plastic housing of some continuous glucose monitors and insulin (B600854) patch pumps used for diabetes treatment. nih.gov Its presence is significant as residual, unpolymerized IBOA has been identified as a contact allergen, leading to skin reactions in some users. nih.gov This highlights the importance of understanding and controlling material composition and fabrication in biomedical devices.
Fabrication Parameters and Their Effect on Material Behavior
The mechanical properties of poly(isobornyl acrylate) can be significantly influenced by the parameters used during its fabrication, particularly in the creation of thin films (<0.25 mm) for microfluidic devices. researchgate.net Key parameters include UV intensity, exposure time, and aging.
Research has demonstrated that the material's strength is enhanced when high levels of both UV intensity and exposure time are used during polymerization. researchgate.net If either of these parameters is lowered, the strength of the resulting polymer is immediately reduced. researchgate.net This indicates that a sufficient energy dose is required to achieve a high degree of conversion and crosslinking, which translates to better mechanical performance.
Furthermore, the material properties of PIBOA are not static and can change over time. Studies have shown that aging can weaken the material in as little as one day after fabrication. researchgate.net This temporal change in properties is a critical consideration for the shelf-life and long-term reliability of devices constructed from this material.
| Fabrication Parameter | Effect on Poly(isobornyl acrylate) Properties | Finding | Source |
| UV Intensity & Exposure Time | Material Strength | High levels of both parameters increase the polymer's strength. | researchgate.net |
| UV Intensity & Exposure Time | Material Strength | Lowering either parameter reduces the polymer's strength. | researchgate.net |
| Aging | Material Strength | Weakens the material in as little as one day. | researchgate.net |
Studies on Anisotropic Response and Shrinkage Phenomena
During polymerization, monomers transition from a liquid to a solid state, a process that is almost always accompanied by a reduction in volume, known as polymerization shrinkage. kpi.uanih.gov This shrinkage can induce stress, cause warping, and reduce adhesion. nih.gov Isobornyl Acrylate is noted for its ability to reduce internal stress and volume shrinkage in UV-cured coatings, which is a significant advantage in many applications. royal-chem.com
In thin polymer films, shrinkage can manifest as an anisotropic response, meaning the material properties and behavior are directionally dependent. In studies of poly(isobornyl acrylate), an anisotropic response that produces curling in thin samples has been observed. researchgate.net While this curling was found to have a negligible effect on the bulk mechanical properties like elasticity and strength, it can have a major impact on the quality and functional precision of a microfluidic device, where channel geometry and flatness are critical. researchgate.net
The phenomenon of anisotropic shrinkage is more pronounced in systems with ordered structures, such as liquid-crystalline acrylates. kpi.ua In these materials, shrinkage in the direction of molecular orientation can be significantly different from shrinkage in the perpendicular directions. kpi.ua While IBOA itself is not a liquid crystal, the observation of curling suggests some degree of anisotropic stress development during the photopolymerization of thin films, a factor that must be managed during the design and fabrication of high-precision devices. researchgate.net
Development of Polyacrylate-Based Porous Materials (PolyHIPEs)
Polymerized high internal phase emulsions, known as PolyHIPEs, represent a class of highly porous materials with an interconnected, open-cell structure. These materials are synthesized by polymerizing the continuous phase of a high internal phase emulsion (HIPE), which is an emulsion where the volume fraction of the internal phase exceeds 74%. Research has focused on developing polyacrylate-based PolyHIPEs for various applications, including as absorbent materials for hydrocarbons. The synthesis of these materials often involves a combination of monomers to tailor the final properties of the porous structure.
In this context, isobornyl acrylate (IBOA) is utilized as a comonomer in the formulation of photocurable acrylate-based PolyHIPEs. The polymerization is typically initiated by UV radiation, offering a rapid and efficient alternative to traditional thermal polymerization methods which can take several hours. The incorporation of IBOA, along with other acrylates like ethylhexyl acrylate (a soft monomer) and trimethylolpropane (B17298) triacrylate (a crosslinker), allows for the tuning of the material's thermal and mechanical properties, such as the glass transition temperature (Tg).
The optimization of PolyHIPE synthesis for hydrocarbon absorption is a key area of research. The goal is to create a porous polymer that can effectively absorb and retain organic solvents and oils. The composition of the monomer mixture in the continuous phase of the HIPE is a critical factor influencing the absorption capacity.
A comprehensive study was conducted to create porous polymeric materials for hydrocarbon absorption using a photopolymerization technique with acrylate-based HIPEs as a template. This research evaluated various formulations containing trimethylolpropane triacrylate, ethylhexyl acrylate, and isobornyl acrylate. The findings indicated that the ratio of these monomers significantly impacts the material's ability to absorb different hydrocarbons.
The optimal formulation for hydrocarbon absorption was found to be a monolith with a 1:0.9:2.1 ratio of trimethylolpropane triacrylate, ethylhexyl acrylate, and isobornyl acrylate. This specific composition yielded a material with superior absorption capabilities for several hydrocarbons. The absorption capacity is attributed to the chemical affinity between the polyacrylate material and the hydrocarbons. For instance, the polar nature of chloroform (B151607) makes it more compatible with the polar polyacrylates, leading to higher absorption percentages compared to less polar hydrocarbons like diesel and hexane.
The research demonstrated that these polyacrylate-based PolyHIPEs exhibit excellent and reusable absorption properties, making them promising materials for applications such as oil spill cleanup and industrial solvent remediation.
Table 1: Hydrocarbon Absorption Capacity of Optimized PolyHIPE Formulation
| Hydrocarbon | Absorption (%) |
| Chloroform | 778% |
| Toluene (B28343) | 378% |
| Hexane | 306% |
| Diesel | 236% |
Role of Isobornyl Acrylate in Pressure-Sensitive Adhesives (PSAs) Research
Isobornyl acrylate plays a significant role in the formulation of acrylic pressure-sensitive adhesives (PSAs) due to its unique chemical structure. PSAs are viscoelastic materials that adhere to surfaces with the application of light pressure. The performance of an acrylic PSA is largely determined by the monomer composition of the polymer chain, which influences properties like tack, peel adhesion, and shear strength.
IBOA is characterized as a high Tg (glass transition temperature) monomer, with its homopolymer having a Tg of 94°C. This high Tg is a result of the bulky, cyclic isobornyl group, which restricts polymer chain mobility. In PSA formulations, IBOA is often copolymerized with "soft" low Tg monomers, such as 2-ethylhexyl acrylate. The inclusion of a hard, high Tg monomer like IBOA is used to enhance the cohesive strength and shear resistance of the adhesive. However, a higher concentration of IBOA can negatively impact properties like tack and peel adhesion. Therefore, the ratio of IBOA to the soft monomer is carefully balanced to achieve the desired adhesive performance. The non-polar nature of the isobornyl group also contributes to the adhesive's performance on low-energy and oily surfaces.
The term "polymer chain branching" in the context of IBOA's role in PSAs is more accurately described as the effect of its bulky side group on the polymer architecture and inter-chain interactions. The large, non-polar bicyclic isobornyl group introduces significant spatial hindrance along the polymer backbone.
This steric bulk has several consequences for adhesive performance:
Increased Inter-chain Spacing: The bulky side groups prevent the polymer chains from packing closely together. This increased spacing can weaken intermolecular forces.
Restricted Chain Mobility: The rigidity of the isobornyl group reduces the flexibility of the polymer chains, which leads to a higher glass transition temperature (Tg). A higher Tg generally correlates with increased cohesive strength and shear performance.
Influence on Viscoelasticity: By controlling the IBOA content, formulators can manipulate the viscoelastic properties of the PSA. Reducing the amount of the "hard segment" IBOA can lead to an increase in the flexibility of the polymer chains.
Research has shown that regulating the polymer's molecular weight distribution and branched chain topology is crucial for performance. While IBOA itself is a monofunctional monomer and does not create chemical crosslinks, its incorporation influences the physical crosslinking and chain entanglements that contribute to the adhesive's cohesive strength. The spatial hindrance provided by the isobornyl group protects the polymer chain, contributing to the material's resistance to UV degradation, water, and chemicals.
Research into 3D Printing Resins and Their Curing Behavior
Isobornyl acrylate is a key component in the development of photocurable resins for additive manufacturing, particularly in vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). These processes utilize liquid resins that are selectively cured layer-by-layer by a light source to build a three-dimensional object. Acrylate-based resins are widely used due to their rapid polymerization rates.
The design of photocurable resins involves creating a formulation with specific properties tailored for both the printing process and the final application of the printed part. A typical acrylate-based photoresin consists of a blend of monofunctional, difunctional, and/or multifunctional monomers and oligomers, a photoinitiator, and sometimes an optical absorber.
Isobornyl acrylate is often included in these formulations to impart specific characteristics to the resin and the resulting cured material. For example, in one study, a bio-based acrylate photopolymer resin was designed mimicking the composition of a commercial resin, where isobornyl acrylate was used as the monofunctional reactive diluent at 20% by weight. Another research effort developed photocurable resins by blending biomass-derived epoxidized soybean oil, lipoic acid, and isobornyl acrylate. The compositions of these resins can be adjusted to optimize properties like curing speed and the thermomechanical characteristics of the cured objects.
Research has also explored the use of IBOA in combination with urethane acrylate oligomers and other reactive diluents like hexanediol diacrylate (HDDA). By varying the concentration of IBOA from 0% to 30%, researchers were able to systematically study its effect on the properties of the UV-cured materials.
The inclusion of isobornyl acrylate in 3D printing resins has a significant impact on both the printability of the liquid resin and the characteristics of the final cured object.
Impact on Printability:
Viscosity Reduction: As a reactive diluent, IBOA effectively lowers the viscosity of the resin formulation. This is crucial for high-resolution printing, ensuring that the resin can flow easily and form a smooth, uniform layer for the next exposure. Studies have shown that IBOA, in combination with a crosslinker like trimethylolpropane triacrylate (TMPTA), can produce highly loaded ceramic slurries with viscosities suitable for DLP printing (e.g., 1.6 Pa·s at 30 s⁻¹ with 33 vol.% solid loading).
Curing Behavior: IBOA influences the photopolymerization kinetics of the resin. The cure depth of a resin is a critical parameter for layer-by-layer fabrication. Research on zirconia-filled suspensions showed that an IBOA-based formulation could achieve a cure depth of 90 µm to 140 µm, which is suitable for printing objects with a layer thickness of 50 µm.
Impact on Cured Material Characteristics:
Mechanical Properties: The rigid, bulky structure of the isobornyl group contributes to the hardness and tensile strength of the cured polymer. Studies have shown that incorporating IBOA into urethane acrylate formulations leads to an improvement in tensile strength. In some resin systems, IBOA is the main component (~60 wt%), forming a rigid thermoplastic polymer upon photopolymerization.
Thermal Stability and Other Properties: The use of IBOA as a reactive diluent has been shown to improve the thermal stability of the cured material. Furthermore, it can enhance properties such as adhesion, impact resistance, scratch resistance, and weatherability. The incorporation of IBOA has also been found to reduce internal stress and volume shrinkage during curing, which is beneficial for the dimensional accuracy and integrity of the printed part.
Table 2: Investigated Properties of a 3D Printing Resin with Varying IBOA and HDDA Content
| Property Investigated | Effect of IBOA/HDDA Addition |
| Thermal Stability | Improved |
| Contact Angle Value | Improved |
| Tensile Strength | Improved |
| Surface Properties | Improved |
| Gel Content | Reduced with monofunctional IBOA |
| Crosslinking Density | Reduced with monofunctional IBOA |
Data derived from a study on urethane acrylate oligomer resins.
Studies on the Influence of Isobornyl Acruylate on Mechanical Properties of Polymeric Systems (e.g., elasticity, strength, strain)
Isobornyl acrylate's incorporation into polymeric systems has been the subject of research to understand its effect on their mechanical properties. The bulky, bicyclic structure of isobornyl acrylate imparts significant rigidity to the polymer backbone, which can lead to increases in properties such as hardness and tensile strength. Conversely, as a monofunctional monomer, it can reduce crosslink density, which may influence flexibility and strain characteristics.
In another study focusing on acrylate copolymers, an increase in the content of isobornyl methacrylate from 10% to 30% resulted in a significant rise in tensile strength from 22 MPa to 30 MPa. koreascience.kr This highlights a direct correlation between the concentration of the isobornyl monomer and the strength of the resulting copolymer. Furthermore, research on waterborne polyurethane (WPU) modified with isobornyl acrylate has shown that the resulting composite films can achieve a tensile strength of 27.17 MPa under optimized conditions. researchgate.net
However, the influence of isobornyl acrylate is not universally strengthening across all polymer architectures. In statistical copolymers of isobornyl acrylate and n-butyl acrylate, while the glass transition temperature could be tailored by adjusting the monomer feed ratio, the resulting materials were found to be considerably softer than their homopolymer equivalents. researchgate.net This indicates that in the absence of significant crosslinking, the bulky side groups of isobornyl acrylate may disrupt chain packing and lead to a lower modulus. The manufacturing process itself also plays a crucial role; for photopolymerizable systems, parameters such as UV intensity and exposure time can significantly impact the final strength of the poly(isobornyl acrylate) material. researchgate.net
The following table summarizes findings from various studies on the mechanical properties of polymer systems containing isobornyl acrylate or its methacrylate counterpart.
| Polymer System | Isobornyl Acrylate/Methacrylate Content (wt%) | Mechanical Property | Value |
| Bis-GMA/TEGDMA/IBOMA | 20% IBOMA / 20% TEGDMA | Flexural Strength | ~120 MPa |
| Bis-GMA/TEGDMA/IBOMA | 20% IBOMA / 20% TEGDMA | Elastic Modulus | ~3.5 GPa |
| Acrylate Copolymer | 10% IBMA | Tensile Strength | 22 MPa |
| Acrylate Copolymer | 30% IBMA | Tensile Strength | 30 MPa |
| Waterborne Polyurethane | 25% IBOA | Tensile Strength | 27.17 MPa |
Note: IBOMA (isobornyl methacrylate) and IBMA (isobornyl methacrylate) are used in some studies as a close analogue to isobornyl acrylate.
Investigations into Material Compatibility and Blending with Various Resins and Solvents
The compatibility of isobornyl acrylate with a range of resins and solvents is a key factor in its widespread application as a reactive diluent and monomer. liftchem.com Its unique chemical structure, featuring a bulky, hydrophobic bicyclic group and a polar acrylate functionality, allows for favorable interactions with various polymeric and solvent systems.
Research has demonstrated the successful incorporation of isobornyl acrylate into various polymer systems through copolymerization and blending. It has been used to prepare block copolymers with n-butyl acrylate via atom transfer radical polymerization (ATRP). Copolymers with methyl methacrylate have also been synthesized and characterized. researchgate.net Furthermore, studies have been conducted on the copolymerization of isobornyl acrylate and its methacrylate counterpart with N-methyl acrylamide (B121943). asianpubs.org
In the realm of thermosetting resins, isobornyl acrylate and its methacrylate analogue have been blended with dental resins based on Bis-GMA and TEGDMA. researchgate.net These studies highlight its utility in modifying the properties of complex resin mixtures. Additionally, isobornyl acrylate has been used as a reactive diluent in UV-curable urethane acrylate oligomer systems, often in conjunction with other monomers like hexanediol diacrylate, to tailor the properties of 3D printing resins. researchgate.netdntb.gov.ua The compatibility of isobornyl acrylate with a wide range of oligomers is a frequently noted characteristic, making it a versatile component in formulations for coatings, inks, and adhesives. specialchem.com
The following table provides a summary of the compatibility and blending of isobornyl acrylate with various materials as reported in the literature.
| Material Type | Specific Material(s) | Type of Interaction | Application Area |
| Resins/Oligomers | |||
| Urethane Acrylates | Blending/Reactive Diluent | UV-curable coatings, 3D printing | |
| Bis-GMA/TEGDMA | Blending/Reactive Diluent | Dental composites | |
| Polyester Polyol-based Urethane Acrylate | Blending/Reactive Diluent | UV-curable resins | |
| Monomers | |||
| n-Butyl Acrylate | Copolymerization (ATRP) | Specialty polymers | |
| Methyl Methacrylate | Copolymerization | Acrylic resins | |
| N-Methyl Acrylamide | Copolymerization | Acrylic copolymers | |
| Hexanediol Diacrylate | Blending/Reactive Diluent | UV-curable resins | |
| Solvents | |||
| Alcohols, Ethers, Esters | Solubility | General formulation |
Degradation and Stability Studies of Poly Isobornyl Acrylate and Its Copolymers
Thermal Degradation Mechanisms of Isobornyl Acrylate (B77674) Homopolymers and Copolymers
The thermal degradation of poly(isobornyl acrylate) (PIBA) and its copolymers is a complex process influenced by the polymer's structure and the presence of co-monomers. Studies utilizing techniques such as direct pyrolysis mass spectrometry have provided insights into these mechanisms. researchgate.netmetu.edu.trdaneshyari.commetu.edu.tr
For PIBA homopolymers, a predominant thermal degradation pathway involves γ-H transfer from the isobornyl ring to the carbonyl group. This reaction leads to the evolution of isobornylene and the formation of poly(acrylic acid). Further intermolecular interactions can result in trans-esterification reactions and the release of water (H2O). The loss of carbon dioxide (CO2) and carbon monoxide (CO) can also occur, leading to the generation of crosslinked units with enhanced thermal stability. researchgate.netmetu.edu.tr
In the case of copolymers, such as poly(methyl methacrylate-co-isobornyl acrylate) (P(MMA-co-IBA)), intermolecular interactions between the PIBA and poly(methyl methacrylate) (PMMA) chains have been observed. A proposed mechanism involves a trans-esterification reaction between methyl methacrylate (B99206) (MMA) units and the acrylic acid units formed from the loss of isobornylene from PIBA chains, resulting in the evolution of methanol. researchgate.netdaneshyari.com
The presence or absence of γ-hydrogens (γ-H) with respect to the carbonyl groups plays a critical role in determining the thermal degradation mechanisms of polyacrylates and polymethacrylates. If γ-Hs are present, cis-elimination reactions become preferential as the initial step of thermal decomposition, leading to a multi-step degradation mechanism involving trans-esterification reactions and the elimination of small molecules like alcohols, CO2, CO, and H2O. Conversely, if no γ-H is present, thermal degradation primarily proceeds via depolymerization, yielding the corresponding monomer. daneshyari.commetu.edu.tr
Poly(isobornyl methacrylate) (PIBMA), a related polymer, also exhibits a complex thermal degradation behavior, often involving a multi-step process where the initial decomposition of the bulky ester group is followed by the degradation of the main polymeric backbone. mdpi.com
Kinetic Parameters of Thermal Decomposition
The kinetic parameters of thermal decomposition provide quantitative information about the degradation process, including activation energies and reaction mechanisms. These parameters are typically determined using thermogravimetric (TG) analysis at various heating rates. researchgate.net
For poly(isobornyl methacrylate) (PIBMA), the thermal decomposition has been observed to occur in one primary stage. The apparent activation energies for its thermal decomposition have been determined using various methods, including Tang, Flynn-Wall-Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Coats-Redfern methods. Values reported for PIBMA range from approximately 79.81 kJ/mol to 84.69 kJ/mol, depending on the method used. researchgate.net
The thermal stability of poly(isobornyl acrylate) can be influenced by copolymerization. For instance, increasing the content of isobornyl acrylate (IBOA) in copolymers like Poly(IBOA-co-2-EHA) has been shown to lead to higher thermal stability. researchgate.net
Table 1: Apparent Activation Energies for Thermal Decomposition of Poly(Isobornyl Methacrylate) (PIBMA)
| Method | Apparent Activation Energy (kJ/mol) |
| Tang | 80.30 |
| Flynn-Wall-Ozawa (FWO) | 84.69 |
| Kissinger–Akahira–Sunose (KAS) | 79.81 |
| Coats-Redfern | 84.413 |
Long-Term Stability and Aging Effects in Poly(Isobornyl Acrylate) Materials
The long-term stability and aging effects of poly(isobornyl acrylate) (PIBA) materials are critical for their practical applications, especially in environments where they are exposed to heat, light, or other degrading agents. Isobornyl acrylate itself is described as having excellent chemical stability and good heat resistance, capable of maintaining its adhesive performance in high-temperature environments. sfdchem.com
Poly(isobornyl acrylate) is known to have a high glass transition temperature (Tg), which contributes to its hardness and thermal resistance. atamanchemicals.comresearchgate.netforeverest.net This inherent property suggests a good level of thermal stability for the polymer backbone. When incorporated into coatings and inks, the bicyclic structure of isobornyl acrylate contributes to good hardness, resiliency, flexibility, and impact resistance, alongside thermal resistance. atamanchemicals.com
In the context of coatings, the inclusion of isobornyl (meth)acrylate can improve properties such as aging resistance and oxidation resistance. foreverest.net While specific detailed studies on the long-term aging effects of PIBA materials were not extensively detailed in the provided search results, the general understanding is that polymers containing isobornyl acrylate are designed for durability and performance in demanding conditions. For instance, crosslinked waterborne polyurethanes containing weakly amphiphilic poly(isobornyl acrylate) side chains have been developed with long-term stability, and the introduction of PIBA pendant long chains has been shown to significantly improve the water-resistance of polyurethane coatings. researchgate.net
However, it is important to note that isobornyl acrylate monomer can undergo hazardous polymerization if not properly inhibited or exposed to high temperatures, contamination, oxygen-free atmospheres, free radicals, or peroxides. This exothermic polymerization can lead to an uncontrolled reaction. Therefore, proper storage conditions, including keeping it in a dry, cool place, out of direct sunlight, and maintaining constant stabilizer levels, are crucial to prevent premature polymerization and ensure stability. scipoly.com
Q & A
Q. What are the standard methods for synthesizing isobornyl acrylate, and how do reaction conditions influence purity and yield?
Isobornyl acrylate is typically synthesized via acid-catalyzed esterification of isoborneol with acrylic acid or through transesterification of isobornyl acetate with methyl acrylate . Sulfuric acid and Amberlyst 15 resin are common catalysts, but newer methods employ activated carbon-supported stannic chloride or photocatalysis under UV light to improve efficiency and reduce byproducts . Reaction temperature (typically 80–120°C) and inhibitor presence (e.g., MEHQ) are critical to prevent premature polymerization .
Q. What analytical techniques are recommended for characterizing isobornyl acrylate and its polymeric derivatives?
- GC-MS is widely used for purity assessment and trace analysis (LOQ ≈ 0.5 µg/sample) .
- NMR and FTIR verify structural integrity, particularly the acrylate double bond and bicyclic terpene moiety .
- DSC/TGA assess thermal properties (e.g., Tg ≈ 88–110°C for IBOA homopolymers) .
- GPC determines molecular weight distributions in copolymers .
Q. What safety protocols are essential when handling isobornyl acrylate in laboratory settings?
- PPE : Wear nitrile gloves (>0.5 mm), chemical goggles, and lab coats. Avoid natural rubber gloves due to permeation risks .
- Ventilation : Use fume hoods to minimize inhalation of vapors, which can cause respiratory irritation .
- Storage : Stabilize with MEHQ (200–400 ppm) and store at –20°C (solid) or –80°C (solution) to inhibit polymerization .
- Spill Management : Neutralize with inert adsorbents; avoid water sprays to prevent aerosolization .
Advanced Research Questions
Q. How can copolymer design with IBOA enhance material properties like glass transition temperature (Tg) and flexibility?
IBOA’s bicyclic structure increases Tg in polymers, while its monofunctionality minimizes crosslinking, balancing rigidity and flexibility. For example:
- Block copolymers with n-butyl acrylate (nBA) synthesized via ATRP or RAFT polymerization exhibit phase-separated morphologies, enabling tunable thermomechanical properties .
- Statistical copolymers with methyl methacrylate (MMA) show improved UV resistance and adhesion in coatings .
- Kinetic modeling of ATRP systems reveals chain-length-dependent termination rates , requiring precise control of initiator ratios and reaction times .
Q. What methodologies address contradictions in reported sensitization risks of IBOA in biomedical applications?
While IBOA is classified as a skin sensitizer (ECHA), clinical studies show variability:
- Patch testing at 0.1% in petrolatum elicited reactions in some cases (e.g., 2+ reactions in UV-curing adhesive users) but not in broader epidemiological studies .
- Local lymph node assays (LLNA) in mice indicate moderate sensitization potential (EC3 ≈ 5–10%), but cross-reactivity with other acrylates is rare .
- Mitigation strategies : Purify IBOA to <500 ng/g impurities (e.g., residual camphene) and use closed-system processing to reduce exposure risks .
Q. How do polymerization kinetics differ between IBOA and structurally similar monomers like isobornyl methacrylate (IBOMA)?
- Reactivity : IBOA’s acrylate group polymerizes faster than IBOMA’s methacrylate due to reduced steric hindrance .
- Thermal stability : IBOMA-based polymers exhibit higher decomposition temperatures (~250°C vs. ~200°C for IBOA) due to the methyl group’s stabilizing effect .
- Emulsion polymerization of IBOA requires optimized surfactants (e.g., SDS) to stabilize latex particles, whereas IBOMA’s hydrophobicity complicates aqueous dispersion .
Q. What environmental impact assessments are critical for IBOA-based materials in research-scale applications?
- Aquatic toxicity : IBOA is classified as very toxic to aquatic life (EC50 ≈ 1.1 mg/L for Daphnia magna) .
- Degradation : Hydrolysis under alkaline conditions yields acrylic acid and isoborneol, which require neutralization before disposal .
- Lifecycle analysis : Use green solvents (e.g., supercritical CO₂) in polymer synthesis and prioritize closed-loop recycling of lab waste .
Data Contradiction Analysis
Conflicting reports on IBOA’s sensitization potential highlight the need for context-specific risk assessment . While LLNA data suggest moderate hazards , human studies indicate low prevalence outside niche industrial exposures . Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
